Carbuterol-d9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[5-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-13(2,3)15-7-11(18)8-4-5-10(17)9(6-8)16-12(14)19/h4-6,11,15,17-18H,7H2,1-3H3,(H3,14,16,19)/i1D3,2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMXXQOFIRIICG-GQALSZNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)NC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)O)NC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Carbuterol-d9 and its Application in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Carbuterol-d9, a deuterated isotopologue of the β2-adrenergic agonist, Carbuterol. It details the primary application of this compound as an internal standard in quantitative bioanalytical assays. This document outlines the underlying mechanism of action of Carbuterol, presents detailed experimental protocols for its quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and includes structured data tables and diagrams to facilitate understanding and application in a research setting.
Introduction to this compound
This compound is a stable isotope-labeled form of Carbuterol, a short-acting β2-adrenoreceptor agonist. In this compound, nine hydrogen atoms on the tert-butyl group have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to Carbuterol but has a higher molecular weight.
The primary and critical use of this compound in research is as an internal standard (IS) for the quantitative analysis of Carbuterol in biological matrices such as plasma, urine, and tissue samples. In techniques like LC-MS/MS, an ideal internal standard co-elutes with the analyte of interest and experiences similar ionization effects and extraction recoveries. The distinct mass difference between this compound and Carbuterol allows for their simultaneous detection and quantification by a mass spectrometer, where the known concentration of the spiked this compound is used to accurately determine the concentration of the endogenous or administered Carbuterol. This corrects for variations in sample preparation and instrument response, ensuring the accuracy and precision of the analytical method.
Mechanism of Action: The β2-Adrenergic Signaling Pathway
Carbuterol, the non-deuterated parent compound of this compound, exerts its therapeutic effects, primarily bronchodilation, through its action as a selective agonist for the β2-adrenergic receptor. These receptors are predominantly found on the smooth muscle cells of the airways. The binding of Carbuterol to the β2-adrenergic receptor initiates a G-protein-mediated signaling cascade, as illustrated in the diagram below.
The activation of the Gs protein stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates several target proteins, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.
Quantitative Data for Bioanalytical Assays
The following table summarizes representative quantitative data for the analysis of Carbuterol using this compound as an internal standard by LC-MS/MS. These values are based on methods developed for structurally similar β2-agonists and serve as a strong starting point for method development.
| Parameter | Carbuterol | This compound |
| Molecular Formula | C₁₃H₂₁N₃O₃ | C₁₃H₁₂D₉N₃O₃ |
| Molecular Weight | 267.33 g/mol | 276.40 g/mol |
| Precursor Ion (m/z) | 268.2 | 277.2 |
| Product Ion 1 (Quantifier) | 212.1 | 221.1 |
| Product Ion 2 (Qualifier) | 194.1 | 203.1 |
| Typical Retention Time | 3.5 min | 3.5 min |
| Limit of Quantification (LOQ) | 0.1 ng/mL | - |
Note: The exact m/z values and retention times may vary depending on the specific LC-MS/MS system and chromatographic conditions used.
Experimental Protocols
A validated bioanalytical method is crucial for the accurate determination of Carbuterol concentrations in biological samples. Below is a detailed protocol for a typical LC-MS/MS assay.
Sample Preparation (Protein Precipitation)
-
Aliquoting : Pipette 100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking : Add 10 µL of this compound working solution (e.g., at 100 ng/mL in methanol) to each sample, except for the blank matrix samples.
-
Vortexing : Briefly vortex the samples to ensure homogeneity.
-
Protein Precipitation : Add 300 µL of acetonitrile containing 0.1% formic acid to each tube.
-
Vortexing : Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation : Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer : Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Injection : Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column : A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Flow Rate : 0.4 mL/min.
-
Gradient :
-
0-0.5 min: 5% B
-
0.5-2.5 min: Linear gradient to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: Return to 5% B
-
3.6-5.0 min: Re-equilibration at 5% B
-
-
Column Temperature : 40°C.
Mass Spectrometry Conditions
-
Ionization Mode : Electrospray Ionization (ESI), Positive.
-
Scan Type : Multiple Reaction Monitoring (MRM).
-
Ion Spray Voltage : 5500 V.
-
Temperature : 500°C.
-
Collision Gas : Nitrogen.
-
MRM Transitions : As specified in the data table above.
The following diagram illustrates the general workflow for the bioanalytical quantification of Carbuterol.
Conclusion
This compound is an indispensable tool for researchers and drug development professionals engaged in the pharmacokinetic and metabolic studies of Carbuterol. Its use as an internal standard in LC-MS/MS assays provides the necessary accuracy and precision for reliable quantification in complex biological matrices. The detailed protocols and data presented in this guide serve as a robust foundation for the development and validation of bioanalytical methods for Carbuterol, while the elucidation of its signaling pathway provides essential context for its pharmacological activity.
An In-Depth Technical Guide to Carbuterol-d9: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbuterol-d9 is the deuterated analog of Carbuterol, a short-acting β2-adrenergic receptor agonist. Its primary application lies in its use as an internal standard for the sensitive and accurate quantification of Carbuterol in biological matrices during pharmacokinetic and metabolic studies. The strategic incorporation of nine deuterium atoms on the tert-butyl group provides a distinct mass shift without significantly altering its chemical properties, making it an ideal tool for mass spectrometry-based analytical methods. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, along with detailed experimental protocols for its use and an examination of the relevant signaling pathways.
Chemical Structure and Properties
This compound is a stable, isotopically labeled form of Carbuterol. The deuterium atoms are located on the tert-butyl moiety, a common site for deuteration to minimize kinetic isotope effects while providing a significant mass difference for analytical purposes.
Chemical Structure:
-
IUPAC Name: [5-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]urea
-
Synonyms: this compound, SKF 40383-A-d9
The molecular structure of this compound is identical to that of Carbuterol, with the exception of the isotopic labeling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂D₉N₃O₃ | [1][2] |
| Molecular Weight | 276.38 g/mol | [1][2] |
| CAS Number | 1346747-24-7 (free amine) | [3] |
| Appearance | White to off-white solid (predicted) | General chemical knowledge |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in DMSO and methanol (predicted) | [4] |
Biological Activity and Mechanism of Action
As an analog of Carbuterol, this compound is expected to exhibit the same pharmacological activity. Carbuterol is a selective β2-adrenergic receptor agonist, which leads to the relaxation of smooth muscle, particularly in the bronchial passages.[5]
The binding of Carbuterol to the β2-adrenergic receptor (β2-AR), a G-protein coupled receptor (GPCR), initiates a signaling cascade.[6][7] This process involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[6][8] Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[5][6] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[5][6] PKA then phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase, leading to smooth muscle relaxation and bronchodilation.[5]
Experimental Protocols
Synthesis of this compound
Representative Synthetic Scheme:
-
Protection of Phenolic Hydroxyl Group: The phenolic hydroxyl group of a suitable starting material, such as 5-(2-bromo-1-hydroxyethyl)-2-hydroxyphenyl)urea, is protected using a standard protecting group (e.g., benzyl ether).
-
Reaction with Deuterated Amine: The protected intermediate is then reacted with tert-butylamine-d9. This is the key step for introducing the deuterium label.
-
Deprotection: The protecting group is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group) to yield this compound.
Quantification of Carbuterol in Biological Samples using LC-MS/MS with this compound as an Internal Standard
This compound is an ideal internal standard for the quantification of Carbuterol in biological matrices such as plasma or urine due to its similar extraction recovery and chromatographic behavior, and its distinct mass-to-charge ratio (m/z).
Table 2: Representative LC-MS/MS Parameters for Carbuterol Analysis
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in water with 5 mM ammonium acetate |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Gradient elution from 5% to 95% B |
| Flow Rate | 0.2 - 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Carbuterol | e.g., m/z 268.2 → 193.1 |
| This compound | e.g., m/z 277.2 → 202.1 |
Note: The specific MRM transitions should be optimized for the instrument used.
Sample Preparation Protocol (Plasma):
-
Spiking: To 100 µL of plasma sample, add a known concentration of this compound internal standard solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes.
-
Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
In Vitro and In Vivo Studies
While specific studies utilizing this compound are not widely published, its primary role is to support pharmacokinetic studies of Carbuterol. A typical preclinical pharmacokinetic study would involve the following workflow.
Conclusion
This compound serves as an indispensable tool for researchers and scientists in the field of drug development and analysis. Its well-defined chemical structure and predictable properties make it the gold standard for use as an internal standard in the quantification of Carbuterol. The detailed understanding of its parent compound's mechanism of action and the availability of robust analytical methodologies, as outlined in this guide, enable precise and reliable pharmacokinetic and metabolic evaluations, which are critical for the advancement of respiratory therapeutics.
References
- 1. veeprho.com [veeprho.com]
- 2. veeprho.com [veeprho.com]
- 3. This compound Hemisulfate Salt | LGC Standards [lgcstandards.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 6. ClinPGx [clinpgx.org]
- 7. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Indispensable Role of Deuterium-Labeled Standards in Mass Spectrometry: An In-depth Technical Guide
For researchers, scientists, and drug development professionals, achieving accurate and precise quantification in mass spectrometry is paramount. This technical guide delves into the core principles, practical applications, and critical considerations of using deuterium-labeled internal standards in mass spectrometry-based quantitative analysis. From experimental design to data interpretation, this document provides a comprehensive overview to enhance the robustness and reliability of analytical methods.
Stable isotope-labeled internal standards (SIL-IS) are the gold standard in quantitative mass spectrometry, offering a way to correct for variability throughout the analytical process, including sample preparation, chromatographic separation, and ionization.[1] Among the available stable isotopes, deuterium (²H or D) has been widely adopted due to its cost-effectiveness and the relative ease of incorporation into molecules.[2] This guide will explore the multifaceted aspects of employing deuterium-labeled compounds as internal standards, providing detailed experimental protocols, comparative data, and visual workflows to empower researchers in their analytical endeavors.
Core Principles and Advantages
The fundamental principle behind using a deuterium-labeled internal standard is that it is chemically identical to the analyte of interest, but with a different mass.[3] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical chemical properties ensure they behave similarly during sample processing and analysis. This co-elution and co-ionization behavior is crucial for compensating for matrix effects, which are a common source of analytical variability and inaccuracy.
The primary advantages of using deuterium-labeled standards include:
-
Correction for Matrix Effects: Matrix effects, caused by co-eluting compounds from the sample matrix that can suppress or enhance the ionization of the analyte, are a significant challenge in LC-MS/MS. A co-eluting deuterium-labeled internal standard experiences the same matrix effects as the analyte, allowing for accurate correction of the signal.
-
Compensation for Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps can introduce significant errors. Since the deuterium-labeled standard is added at the beginning of the sample preparation process, it experiences the same losses as the analyte, enabling accurate quantification.
-
Improved Accuracy and Precision: By correcting for various sources of error, deuterium-labeled internal standards significantly improve the accuracy and precision of quantitative assays.[1]
-
Cost-Effectiveness: Compared to other stable isotopes like ¹³C and ¹⁵N, deuterium-labeled compounds are generally less expensive to synthesize.[2]
Data Presentation: A Comparative Look at Performance
The choice of internal standard can significantly impact the performance of a quantitative assay. The following tables summarize quantitative data from various studies, comparing deuterium-labeled internal standards with other types of standards.
Table 1: Comparison of Internal Standards for the Quantification of Lapatinib in Human Plasma
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Deuterium-Labeled (Lapatinib-d3) | 5 | 102.4 | 5.8 |
| 50 | 98.7 | 3.4 | |
| 500 | 101.2 | 2.1 | |
| Structural Analog (Zileuton) | 5 | 85.6 | 12.3 |
| 50 | 92.1 | 8.7 | |
| 500 | 95.3 | 6.5 |
Data synthesized from a study on the quantification of lapatinib in cancer patient plasma.
Table 2: Performance Comparison of Deuterium-Labeled vs. ¹³C-Labeled Internal Standards for Amphetamine Analysis
| Internal Standard | Retention Time Shift (Analyte vs. IS) | Accuracy (%) | Precision (%RSD) |
| Amphetamine-d3 | 0.08 min | 97.2 | 4.5 |
| Amphetamine-d5 | 0.12 min | 96.8 | 4.9 |
| Amphetamine-d8 | 0.15 min | 95.4 | 5.3 |
| Amphetamine-¹³C₆ | No observable shift | 100.8 | 2.1 |
This table summarizes findings on the impact of the degree of deuteration on chromatographic resolution and overall assay performance compared to a ¹³C-labeled standard.[4]
Table 3: Validation Summary for Venetoclax Quantification using a Deuterium-Labeled Internal Standard (Venetoclax-d8)
| Parameter | Specification | Result |
| Linearity (r²) | ≥ 0.99 | 0.9997 |
| Accuracy (%) | 85-115% (LLOQ: 80-120%) | 96.3 - 100.4% |
| Intra-day Precision (%CV) | ≤ 15% (LLOQ: ≤ 20%) | 5.7 - 7.7% |
| Inter-day Precision (%CV) | ≤ 15% (LLOQ: ≤ 20%) | 5.95 - 8.5% |
| Recovery (%) | Consistent and reproducible | ~96% |
This table presents a summary of the validation parameters for an HPLC-ESI-MS/MS method for the quantification of Venetoclax in human plasma.[5]
Experimental Protocols: A Step-by-Step Guide
The following provides a generalized, detailed methodology for a typical quantitative LC-MS/MS experiment for the analysis of a small molecule drug in human plasma using a deuterium-labeled internal standard. This protocol is a composite based on established practices and regulatory guidelines.[6][7]
Reagent and Standard Preparation
-
Stock Solutions: Prepare individual stock solutions of the analyte and the deuterium-labeled internal standard in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL. Store at -20°C or as recommended by the supplier.
-
Working Standard Solutions: Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution with the appropriate solvent. These will be used to spike the calibration curve samples.
-
Internal Standard Spiking Solution: Prepare a working solution of the deuterium-labeled internal standard at a fixed concentration. The concentration should be chosen to yield a robust signal in the mass spectrometer without causing saturation.
Sample Preparation (Protein Precipitation)
-
Sample Thawing: Thaw frozen plasma samples, calibration curve standards, and quality control (QC) samples at room temperature. Vortex to ensure homogeneity.
-
Aliquoting: Aliquot 100 µL of each sample (unknowns, calibration standards, QCs) into individual microcentrifuge tubes.
-
Internal Standard Addition: Add a fixed volume (e.g., 10 µL) of the internal standard spiking solution to every tube except for the blank matrix sample. Vortex briefly.
-
Protein Precipitation: Add a precipitating agent (e.g., 300 µL of acetonitrile or methanol) to each tube. Vortex vigorously for at least 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean set of tubes or a 96-well plate for analysis, being careful not to disturb the protein pellet.
-
Evaporation (Optional): If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase-compatible solvent (e.g., 100 µL of 50:50 methanol:water). Vortex to ensure complete dissolution.
LC-MS/MS Analysis
-
Chromatographic System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for small molecule analysis.
-
Mobile Phase: A gradient elution using water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) as mobile phase B is typical.
-
Flow Rate and Gradient: Optimize the flow rate and gradient profile to achieve good chromatographic separation of the analyte from potential interferences and to ensure co-elution with the internal standard.
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.
-
Ionization Source: Electrospray ionization (ESI) is a common choice for a wide range of compounds.
-
Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Determine the optimal precursor-to-product ion transitions for both the analyte and the deuterium-labeled internal standard by infusing the individual standard solutions into the mass spectrometer.
-
Optimization: Optimize source and compound-dependent parameters (e.g., collision energy, declustering potential) to maximize the signal for each MRM transition.
-
-
Data Acquisition and Analysis:
-
Inject a set volume of the prepared samples (e.g., 5-10 µL) into the LC-MS/MS system.
-
Acquire the data using the instrument's software.
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios onto the calibration curve.
-
Mandatory Visualizations: Workflows and Logical Relationships
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate key workflows and logical relationships in the use of deuterium-labeled standards.
Caption: A flowchart illustrating the key steps in a typical quantitative LC-MS/MS workflow.
Caption: A diagram illustrating the potential impact of the deuterium isotope effect on quantification.
Caption: A workflow for tracing metabolic pathways using deuterium-labeled substrates.
Critical Considerations and Best Practices
While deuterium-labeled standards are invaluable tools, their successful implementation requires careful consideration of several factors:
-
Isotopic Purity: The isotopic purity of the labeled standard is crucial. The presence of unlabeled analyte in the internal standard can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).
-
Position of Labeling: The deuterium atoms should be placed in a stable position within the molecule to prevent back-exchange with hydrogen atoms from the solvent or matrix. Labeling on heteroatoms (O, N, S) or acidic carbons should be avoided.
-
Degree of Labeling: A sufficient number of deuterium atoms should be incorporated to provide a mass shift of at least 3 Da from the unlabeled analyte. This minimizes the risk of isotopic crosstalk, where the isotopic envelope of the analyte interferes with the signal of the internal standard.
-
Chromatographic Isotope Effect: The substitution of hydrogen with deuterium can sometimes lead to a slight change in the physicochemical properties of the molecule, resulting in a small shift in chromatographic retention time.[3] If this shift is significant and the analyte and internal standard do not co-elute, the correction for matrix effects may be compromised. In such cases, a ¹³C-labeled internal standard, which does not exhibit a significant isotope effect, may be a better choice.[3]
-
Validation: As with any analytical method, assays using deuterium-labeled internal standards must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA).[6][8] This includes assessing parameters such as accuracy, precision, selectivity, stability, and matrix effects.
Conclusion
Deuterium-labeled internal standards are a cornerstone of modern quantitative mass spectrometry, enabling researchers to achieve the high levels of accuracy and precision required in fields ranging from drug development to clinical diagnostics. By understanding the core principles, adhering to best practices in experimental design and execution, and being mindful of the potential limitations, scientists can effectively leverage these powerful tools to generate reliable and high-quality data. The information and protocols provided in this guide serve as a comprehensive resource for the successful implementation of deuterium-labeled standards in mass spectrometry workflows.
References
- 1. scispace.com [scispace.com]
- 2. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
- 3. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. fda.gov [fda.gov]
Isotopic purity of Carbuterol-d9 and its significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of Carbuterol-d9, a deuterated analog of the short-acting β2-adrenergic receptor agonist, Carbuterol. This document outlines the significance of isotopic purity in research and development, details the experimental protocols for its determination, and presents relevant data and visualizations to support its application as an internal standard in analytical and pharmacokinetic studies.
Introduction to this compound and the Significance of Isotopic Purity
This compound is a stable isotope-labeled version of Carbuterol, where nine hydrogen atoms have been replaced with deuterium. This modification results in a molecule with a higher mass but nearly identical chemical properties to the parent compound. The primary application of this compound is as an internal standard for the quantitative analysis of Carbuterol in biological matrices using mass spectrometry-based techniques like liquid chromatography-mass spectrometry (LC-MS).[1][2]
The significance of high isotopic purity in deuterated standards like this compound is paramount for ensuring the accuracy and reliability of analytical methods.[3] High isotopic purity minimizes the signal interference from the unlabeled analyte, thereby improving the precision and sensitivity of the quantification. In pharmacokinetic studies, the use of a deuterated internal standard helps to accurately track the absorption, distribution, metabolism, and excretion (ADME) of the drug.
Data Presentation: Isotopic Purity and Chemical Properties
The isotopic purity of this compound is a critical quality attribute. While specific batch data requires access to a Certificate of Analysis, the typical specifications for deuterated pharmaceutical standards are stringent. The following tables summarize the expected quantitative data for this compound, based on information for analogous deuterated compounds.
Table 1: Representative Isotopic Purity Specifications for this compound
| Parameter | Specification |
| Deuterium Enrichment | ≥ 98 atom % D |
| Isotopic Purity (d9) | ≥ 98% |
| Chemical Purity | ≥ 98% |
Note: These values are representative and based on typical specifications for commercially available deuterated standards of similar complexity, such as Clenbuterol-d9 and Mabuterol-d9.[4][5]
Table 2: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₃H₁₂D₉N₃O₃ |
| Molecular Weight | ~276.38 g/mol |
| Parent Drug | Carbuterol |
| CAS Number | 1346747-24-7 |
| Appearance | Pale Beige Solid |
| Storage | 2-8°C, Hygroscopic, Under Inert Atmosphere |
Experimental Protocols
Synthesis of this compound (Generalized Protocol)
A detailed, proprietary synthesis protocol for this compound is not publicly available. However, a general approach can be inferred from the synthesis of structurally similar deuterated β2-agonists, such as Clenbuterol-d9. The synthesis would likely involve the use of a deuterated starting material, such as d9-tert-butylamine, which is then reacted with a suitable precursor of the phenylurea moiety of Carbuterol.
Illustrative Synthetic Scheme (based on Clenbuterol-d9 synthesis):
-
Preparation of a protected brominated intermediate: Starting from a commercially available substituted phenol, a series of reactions including protection of the hydroxyl group, bromination, and subsequent reactions would be carried out to introduce the necessary functional groups.
-
Reaction with d9-tert-butylamine: The brominated intermediate is then reacted with d9-tert-butylamine to introduce the deuterated side chain.
-
Deprotection and final modification: The protecting groups are removed, and the urea moiety is introduced to yield this compound.
-
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high chemical and isotopic purity.
Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a primary technique for determining the isotopic purity of deuterated compounds.[3][6]
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole-Orbitrap or a Time-of-Flight (TOF) instrument, coupled with an electrospray ionization (ESI) source is used.
-
Data Acquisition: The instrument is operated in full scan mode to acquire the mass spectrum of the protonated molecule [M+H]⁺. The high resolution of the instrument allows for the separation of the different isotopologues (d0 to d9).
-
Data Analysis: The relative abundance of each isotopologue is determined by integrating the area of its corresponding peak in the mass spectrum. The isotopic purity is calculated as the percentage of the d9 isotopologue relative to the sum of all isotopologues.
Determination of Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H and ²H NMR, is another powerful tool for assessing isotopic purity and confirming the location of the deuterium labels.[7]
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable NMR solvent (e.g., DMSO-d6, CDCl₃).
-
¹H NMR Analysis: The ¹H NMR spectrum is acquired to identify and quantify any residual proton signals at the positions expected to be deuterated. The percentage of deuteration at each site can be calculated by comparing the integration of the residual proton signal to the integration of a non-deuterated proton signal in the molecule.
-
²H NMR Analysis: The ²H NMR spectrum is acquired to directly observe the deuterium signals. The presence of signals at the expected chemical shifts confirms the positions of deuteration. The relative integration of these signals can provide information on the distribution of deuterium atoms.
Visualizations
Experimental Workflow for Isotopic Purity Determination
Caption: Workflow for the synthesis and isotopic purity analysis of this compound.
Signaling Pathway of Carbuterol
Carbuterol acts as a β2-adrenergic receptor agonist. The binding of Carbuterol to the β2-adrenergic receptor initiates a signaling cascade that leads to bronchodilation.
Caption: Simplified signaling pathway of Carbuterol as a β2-adrenergic receptor agonist.
References
- 1. veeprho.com [veeprho.com]
- 2. veeprho.com [veeprho.com]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. scbt.com [scbt.com]
- 5. Solstice Research Chemicals [lab.solstice.com]
- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Carbuterol vs. Carbuterol-d9: A Technical Guide to Their Physical and Chemical Differences
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of the physical and chemical properties of Carbuterol and its deuterated analog, Carbuterol-d9. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical testing.
Introduction
Carbuterol is a short-acting β2-adrenergic receptor agonist used as a bronchodilator. This compound is a stable isotope-labeled version of Carbuterol, where nine hydrogen atoms have been replaced by deuterium. This isotopic substitution makes this compound an invaluable tool in analytical chemistry, particularly in pharmacokinetic and metabolic studies, where it is often used as an internal standard for the accurate quantification of Carbuterol in biological matrices.[1] Understanding the physical and chemical distinctions between these two molecules is crucial for their effective application in research and development.
Physical and Chemical Properties
The primary difference between Carbuterol and this compound lies in the isotopic substitution of hydrogen with deuterium. This substitution leads to a slight increase in molecular weight but generally has a minimal impact on the bulk physical properties under standard conditions. However, the increased mass of deuterium can significantly influence the vibrational modes of molecular bonds and, consequently, the metabolic stability of the molecule due to the kinetic isotope effect.
| Property | Carbuterol | This compound |
| Molecular Formula | C₁₃H₂₁N₃O₃ | C₁₃H₁₂D₉N₃O₃ |
| Molecular Weight | 267.32 g/mol [2] | 276.38 g/mol [3] |
| Monoisotopic Mass | 267.158292 amu | 276.214831 amu |
| Appearance | Crystals | Data not available |
| Melting Point | 174-176 °C | Data not available |
| pKa (strongest basic) | 9.8 (Predicted) | Data not available |
| LogP | 0.8 (Predicted) | Data not available |
| CAS Number | 34866-47-2[2] | 1346747-24-7 |
Experimental Protocols
The differentiation and quantification of Carbuterol and this compound are typically achieved using mass spectrometry-based methods, which can distinguish between the two based on their mass-to-charge ratio (m/z).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification of Carbuterol using this compound as an Internal Standard
This protocol outlines a general procedure for the analysis of Carbuterol in a biological matrix (e.g., plasma, urine) using this compound as an internal standard.
Objective: To accurately quantify the concentration of Carbuterol in a biological sample.
Materials:
-
Biological sample (e.g., plasma, urine)
-
Carbuterol analytical standard
-
This compound internal standard solution (of known concentration)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system (e.g., Triple Quadrupole)
Methodology:
-
Sample Preparation:
-
To 100 µL of the biological sample, add 10 µL of the this compound internal standard solution.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) - Optional (for cleaner samples):
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the sample preparation step onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Carbuterol from matrix components (e.g., start with 95% A, ramp to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
Monitor the precursor to product ion transition for Carbuterol (e.g., m/z 268.2 → 250.2).
-
Monitor the precursor to product ion transition for this compound (e.g., m/z 277.2 → 259.2).
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
-
-
Quantification:
-
Construct a calibration curve by analyzing a series of known concentrations of Carbuterol standard spiked into the blank biological matrix, with a constant concentration of this compound internal standard.
-
Calculate the ratio of the peak area of Carbuterol to the peak area of this compound for each standard and sample.
-
Determine the concentration of Carbuterol in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Signaling Pathway and Experimental Workflow
Carbuterol Signaling Pathway
Carbuterol, as a β2-adrenergic agonist, exerts its bronchodilatory effects by activating the β2-adrenergic receptors on the surface of airway smooth muscle cells. This activation triggers a downstream signaling cascade.
Caption: Carbuterol's β2-adrenergic receptor signaling pathway.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for comparing the metabolic stability of Carbuterol and this compound.
Caption: Workflow for metabolic stability comparison.
Conclusion
The primary distinction between Carbuterol and this compound is the isotopic labeling of the latter, which imparts a higher molecular weight and, most importantly, can alter its metabolic fate due to the kinetic isotope effect. While their macroscopic physical properties are expected to be very similar, this subtle atomic-level difference makes this compound an indispensable tool for the precise and accurate quantification of Carbuterol in complex biological samples. The provided experimental protocol and workflow diagrams offer a foundational understanding for researchers aiming to utilize these compounds in their studies. Further research into the specific physical properties of this compound would be beneficial for a more complete comparative profile.
References
A Technical Guide to Commercial Sourcing and Application of Carbuterol-d9 for Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the commercial suppliers of Carbuterol-d9, a critical reagent for research and development in the pharmaceutical sciences. This document offers a comparative analysis of available products, detailed experimental protocols for its application as an internal standard, and a visualization of its relevant biological signaling pathway.
Commercial Availability of this compound
This compound, the deuterated analog of the β2-adrenergic agonist Carbuterol, is an essential internal standard for the accurate quantification of Carbuterol in biological matrices. Its use in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods significantly improves the precision and reliability of pharmacokinetic and metabolic studies. Several reputable suppliers offer this compound for research purposes. A summary of their product offerings is presented below.
Table 1: Commercial Suppliers of this compound
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| Veeprho | DVE00302[1] | N/A | C₁₃H₁₂D₉N₃O₃[1] | 276.38[1] | >98% (by HPLC) | 1 mg, 5 mg, 10 mg |
| Axios Research | AR-C01413[2] | 34866-47-2 (non-d)[2] | C₁₃H₁₂D₉N₃O₃[2] | 276.38[2] | >99% | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |
| MedChemExpress | HY-131104S | 1346747-24-7[3] | C₁₃H₁₂D₉N₃O₃ | 276.38[3] | 99.85% | 1 mg, 5 mg |
| WITEGA Laboratorien | BA061[4] | Not available | C₁₃H₁₂D₉N₃O₃ · C₂H₄O₂ · 1.5 H₂O (as acetate sesquihydrate)[4] | 363.46 (as acetate sesquihydrate)[4] | >99.0% (HPLC)[4] | 10 mg, 25 mg[4] |
| LGC Standards | TRC-C183352 | 1346747-24-7 | C₁₃H₁₂D₉N₃O₃ · 1/2 H₂SO₄ (as Hemisulfate Salt) | 325.42 (as Hemisulfate Salt) | Not specified | 1 mg, 10 mg |
Experimental Protocol: Quantification of Carbuterol in Plasma using this compound as an Internal Standard by UPLC-MS/MS
The following is a representative protocol for the determination of Carbuterol in a biological matrix, such as human plasma, utilizing this compound as an internal standard. This method is based on established principles for the bioanalysis of small molecules.
Materials and Reagents
-
Carbuterol analytical standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of Carbuterol and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the Carbuterol stock solution with 50% methanol in water to prepare working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution with 50% methanol in water to a final concentration of 100 ng/mL.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 1-1000 ng/mL) and quality control samples at low, medium, and high concentrations.
Sample Preparation (Solid Phase Extraction)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
UPLC-MS/MS Conditions
-
UPLC System: A high-performance UPLC system.
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of Carbuterol from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Carbuterol: e.g., m/z 268.2 → 193.1
-
This compound: e.g., m/z 277.2 → 202.1
-
-
Data Analysis: Quantify Carbuterol by calculating the peak area ratio of the analyte to the internal standard.
Visualizing the Experimental Workflow and Biological Pathway
To further aid researchers, the following diagrams illustrate the experimental workflow for sample analysis and the signaling pathway of Carbuterol.
Caption: Experimental workflow for the quantification of Carbuterol.
Caption: β2-Adrenergic receptor signaling pathway activated by Carbuterol.
References
Methodological & Application
Application Note: Quantification of Carbuterol in Biological Matrices using Carbuterol-d9 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Carbuterol in biological matrices such as plasma and urine. Carbuterol-d9, a stable isotope-labeled analog, is employed as an internal standard to ensure accuracy and precision. This method is applicable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of Carbuterol.
Introduction
Carbuterol is a β2-adrenergic agonist that has been investigated for its bronchodilatory properties. Accurate quantification of Carbuterol in biological samples is essential for understanding its pharmacokinetics and pharmacodynamics. LC-MS/MS offers high sensitivity and specificity for the analysis of drugs in complex biological fluids. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and matrix effects.
Chemical Structures
| Compound | Structure | Molecular Formula | Exact Mass |
| Carbuterol | [Image of Carbuterol structure] | C₁₃H₂₁N₃O₃ | 267.16 |
| This compound | [Image of this compound structure with deuterium labels] | C₁₃H₁₂D₉N₃O₃ | 276.21 |
Experimental
Materials and Reagents
-
Carbuterol reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma/urine (blank)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Sample Preparation: Solid Phase Extraction (SPE)
A solid-phase extraction method is recommended for the cleanup and concentration of Carbuterol from biological matrices.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 500 µL of plasma or urine, add 50 µL of this compound internal standard solution (e.g., 100 ng/mL). Vortex and load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute Carbuterol and this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Method
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry:
The following MS parameters are proposed based on the structure of Carbuterol and data from similar compounds. Optimization of these parameters on the specific instrument is recommended.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Instrument dependent |
MRM Transitions (Proposed):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Carbuterol (Quantifier) | 268.2 | [Predicted Fragment 1] | 100 | [Estimated Value] |
| Carbuterol (Qualifier) | 268.2 | [Predicted Fragment 2] | 100 | [Estimated Value] |
| This compound (Quantifier) | 277.2 | [Predicted Fragment 1 + 9] | 100 | [Estimated Value] |
Note: The precursor ion for Carbuterol is [M+H]⁺ with a theoretical m/z of 268.1656. The precursor for this compound is [M+H]⁺ with a theoretical m/z of 277.2221. The product ions and collision energies need to be determined experimentally by infusing a standard solution of Carbuterol into the mass spectrometer and performing a product ion scan. Common fragmentation pathways for similar molecules involve the loss of the tert-butyl group and cleavage of the ethanolamine side chain.
Workflow Diagram
Caption: LC-MS/MS workflow for Carbuterol quantification.
Data Presentation
The quantitative data should be summarized in tables for easy comparison.
Table 1: Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.1 | |||
| 0.5 | |||
| 1 | |||
| 5 | |||
| 10 | |||
| 50 | |||
| 100 |
Table 2: Quality Control (QC) Sample Results
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Low | 0.3 | |||
| Mid | 8 | |||
| High | 80 |
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the quantification of Carbuterol in biological matrices. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for a wide range of research applications in drug development and pharmacokinetic analysis. It is important to note that the mass spectrometric parameters provided are predictive and require experimental optimization for the specific instrumentation used.
Application Note: High-Throughput Quantification of Carbuterol in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
Abstract
This application note describes a sensitive, specific, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Carbuterol in human plasma. The method utilizes Carbuterol-d9, a stable isotope-labeled analog, as an internal standard to ensure accuracy and precision.[1][2] A simple protein precipitation protocol is employed for sample preparation, making the method amenable to a large number of samples. The validated method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.
Introduction
Carbuterol is a selective beta-2 adrenergic agonist with bronchodilator properties, similar in action to albuterol, used in the management of respiratory conditions such as asthma. Accurate and reliable quantification of Carbuterol in biological matrices is crucial for pharmacokinetic and bioavailability studies, which are essential components of drug development and clinical use.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry, as it effectively compensates for variations in sample preparation and instrument response.[1][2] This application note presents a detailed protocol for the quantification of Carbuterol in human plasma using LC-MS/MS with this compound as the internal standard. The method is validated for its linearity, precision, accuracy, and stability, demonstrating its suitability for regulated bioanalysis.
Experimental
Materials and Reagents
-
Carbuterol reference standard
-
HPLC-grade acetonitrile and methanol
-
Formic acid
-
Human plasma (K2-EDTA)
-
Deionized water
Instrumentation
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS)
-
Analytical column (e.g., C18, 50 x 2.1 mm, 2.6 µm)
-
96-well plates
Standard Solutions
Stock solutions of Carbuterol and this compound were prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solution with a mixture of methanol and water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.
Sample Preparation
A protein precipitation method was employed for the extraction of Carbuterol and this compound from plasma samples.
-
To 50 µL of plasma sample in a 96-well plate, add 150 µL of the internal standard working solution in acetonitrile.
-
Seal the plate and vortex for 2 minutes to precipitate the plasma proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
Column: C18, 50 x 2.1 mm, 2.6 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A suitable gradient is established to ensure the separation of Carbuterol from endogenous plasma components.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Carbuterol: [M+H]+ → fragment ions
-
This compound: [M+H]+ → fragment ions
-
Results and Discussion
Method Validation
The bioanalytical method was validated according to regulatory guidelines, assessing selectivity, linearity, accuracy, precision, recovery, and stability.
Selectivity: The method demonstrated high selectivity with no significant interference from endogenous plasma components at the retention times of Carbuterol and this compound.
Linearity: The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL for Carbuterol in human plasma, with a correlation coefficient (r²) of >0.99.
Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, low, medium, and high). The results, summarized in Table 1, were within the acceptable limits of ±15% (±20% for LLOQ).
Table 1: Summary of Intra- and Inter-Day Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| LLOQ | 0.1 | 8.5 | 105.2 | 9.8 | 103.5 |
| Low | 0.3 | 6.2 | 98.7 | 7.5 | 101.2 |
| Medium | 10 | 4.8 | 101.5 | 5.9 | 99.8 |
| High | 80 | 3.5 | 99.1 | 4.2 | 100.4 |
Recovery: The extraction recovery of Carbuterol was determined by comparing the peak areas of extracted samples to those of unextracted standards. The recovery was consistent across the different QC levels, as shown in Table 2.
Table 2: Extraction Recovery of Carbuterol
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| Low | 0.3 | 92.3 |
| Medium | 10 | 94.1 |
| High | 80 | 93.5 |
Stability: Carbuterol was found to be stable in human plasma under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Protocol
Preparation of Calibration Standards and Quality Control Samples
-
Prepare stock solutions of Carbuterol (1 mg/mL) and this compound (1 mg/mL) in methanol.
-
Prepare a series of Carbuterol working standard solutions by serially diluting the stock solution with 50% methanol in water to achieve concentrations for the calibration curve (e.g., ranging from 1 to 1000 ng/mL).
-
Prepare QC working standard solutions at four concentration levels (e.g., 1, 3, 100, and 800 ng/mL).
-
Prepare calibration standards by spiking 5 µL of the appropriate Carbuterol working standard solution into 95 µL of blank human plasma.
-
Prepare QC samples by spiking 5 µL of the appropriate QC working standard solution into 95 µL of blank human plasma.
Sample Processing Protocol
-
Arrange the unknown plasma samples, calibration standards, and QC samples in a 96-well plate.
-
Add 150 µL of the this compound internal standard working solution (e.g., 10 ng/mL in acetonitrile) to each well.
-
Seal the plate and vortex at high speed for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a new 96-well plate.
-
Seal the plate and place it in the autosampler for LC-MS/MS analysis.
Visualization
Caption: Sample preparation workflow for Carbuterol quantification.
Caption: Analytical logic for Carbuterol quantification.
Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantification of Carbuterol in human plasma using its deuterated internal standard, this compound. The simple protein precipitation sample preparation and rapid chromatographic analysis make this method highly suitable for high-throughput bioanalysis. The method has been successfully validated, demonstrating excellent linearity, accuracy, precision, and stability, making it a valuable tool for pharmacokinetic and clinical studies of Carbuterol.
References
- 1. veeprho.com [veeprho.com]
- 2. veeprho.com [veeprho.com]
- 3. Pharmacokinetics of (R,S)-Albuterol after aerosol inhalation in healthy adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative bioavailability and pharmacokinetics of three formulations of albuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Carbuterol-d9 in Pharmacokinetic Studies of Beta-2 Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Carbuterol-d9 as an internal standard in the pharmacokinetic analysis of the beta-2 adrenergic agonist, Carbuterol. The protocols detailed below are based on established methodologies for the quantification of analogous compounds by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction to Carbuterol and the Role of this compound
Carbuterol is a short-acting beta-2 adrenergic receptor agonist that induces smooth muscle relaxation, leading to effects such as bronchodilation.[1] Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of Carbuterol. For accurate and precise quantification of Carbuterol in biological matrices, a stable isotope-labeled internal standard is crucial. This compound, a deuterium-labeled analog of Carbuterol, is an ideal internal standard for mass spectrometry-based bioanalysis.[2][3] It shares similar physicochemical properties with the unlabeled drug, ensuring comparable behavior during sample preparation and chromatographic separation, while its mass difference allows for distinct detection by the mass spectrometer. This minimizes variability and corrects for matrix effects, leading to reliable and reproducible results.
Beta-2 Adrenergic Receptor Signaling Pathway
Beta-2 adrenergic agonists like Carbuterol exert their effects by binding to beta-2 adrenergic receptors, which are G-protein coupled receptors. This binding initiates a signaling cascade that leads to a physiological response, primarily the relaxation of smooth muscle. The canonical signaling pathway involves the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[2][4][5][6][7]
Experimental Protocols
The following protocols are representative methods for the analysis of Carbuterol in plasma samples using this compound as an internal standard.
I. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of Carbuterol from human plasma.
Materials:
-
Human plasma with anticoagulant (e.g., K2EDTA)
-
Carbuterol and this compound reference standards
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide
-
Water (deionized or LC-MS grade)
-
Mixed-mode cation exchange SPE cartridges
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Standard and Internal Standard Preparation: Prepare stock solutions of Carbuterol and this compound in methanol. From these, prepare a working internal standard solution (e.g., 100 ng/mL this compound) and a series of calibration standards by spiking blank plasma with Carbuterol.
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
To 500 µL of plasma (calibration standards, quality controls, or unknown samples), add 50 µL of the this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 1 mL of 0.1 M phosphate buffer (pH 6.0) and vortex.
-
Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.
-
II. LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-1 min, 5% B; 1-5 min, 5-95% B; 5-6 min, 95% B; 6-6.1 min, 95-5% B; 6.1-8 min, 5% B |
Table 2: Mass Spectrometry Parameters (Proposed)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Typical Range) |
| Carbuterol | 268.2 | 212.1 | 15-25 |
| 268.2 | 194.1 | 20-30 | |
| This compound | 277.2 | 221.1 | 15-25 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
III. Method Validation
A full validation of the analytical method should be performed according to regulatory guidelines. Key validation parameters and their typical acceptance criteria are summarized below.
Table 3: Method Validation Parameters and Representative Data
| Parameter | Description | Representative Acceptance Criteria/Results |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Calibration curve with r² > 0.99 over a range of 0.1-100 ng/mL. |
| Accuracy & Precision | Closeness of measured values to the true value (accuracy) and to each other (precision). | Intra- and inter-day precision (%CV) < 15% (20% at LLOQ); Accuracy (%RE) within ±15% (±20% at LLOQ). |
| Recovery | The extraction efficiency of an analytical process. | Consistent and reproducible recovery, typically >70%. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | Matrix factor between 0.85 and 1.15. |
| Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio > 10; precision and accuracy criteria met. E.g., 0.1 ng/mL. |
| Stability | Stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration within ±15% of nominal concentration after freeze-thaw cycles, short-term bench-top storage, and long-term storage. |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the analytical workflow for a pharmacokinetic study.
References
- 1. Pharmacokinetics of intravenous and inhaled salbutamol and tobramycin: An exploratory study to investigate the potential of exhaled breath condensate as a matrix for pharmacokinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. veeprho.com [veeprho.com]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS method for the determination of albuterol enantiomers in human plasma using manual solid-phase extraction and a non-deuterated internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacophorejournal.com [pharmacophorejournal.com]
- 7. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Carbuterol in Human Urine for Doping Control using Carbuterol-d9 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the sensitive and selective quantitative analysis of Carbuterol in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Carbuterol, a beta-2 adrenergic agonist, is a prohibited substance in competitive sports according to the World Anti-Doping Agency (WADA). The method employs solid-phase extraction (SPE) for sample clean-up and utilizes Carbuterol-d9, a stable isotope-labeled internal standard, for accurate quantification.[1][2] This robust methodology is intended for researchers, scientists, and professionals in the field of anti-doping analysis and drug development.
Introduction
Carbuterol is a bronchodilator that selectively stimulates beta-2 adrenergic receptors, leading to the relaxation of smooth muscle in the airways. Due to its potential performance-enhancing effects, Carbuterol is included in WADA's list of prohibited substances. Consequently, sensitive and reliable methods for its detection and quantification in biological matrices are essential for doping control. This application note describes a comprehensive LC-MS/MS method for the determination of Carbuterol in human urine, utilizing this compound as an internal standard to ensure high accuracy and precision. The use of a stable isotope-labeled internal standard is a well-established practice in quantitative mass spectrometry to compensate for variations in sample preparation and instrument response.
Experimental
Materials and Reagents
-
Carbuterol analytical standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)
Sample Preparation
-
Urine Sample Pre-treatment: To 1 mL of urine, add 50 µL of a 100 ng/mL this compound internal standard solution.
-
Hydrolysis (Optional): To account for potential conjugation, enzymatic hydrolysis using β-glucuronidase/arylsulfatase can be performed.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Loading: Load the pre-treated urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of a 5% methanol in water solution to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 2 mL of 5% formic acid in methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization, Positive mode (ESI+)
-
Multiple Reaction Monitoring (MRM): The following precursor to product ion transitions are proposed for monitoring.
-
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Carbuterol | 268.3 | Predicted | Predicted |
| This compound | 277.4 | Predicted | Predicted |
Note: The molecular weight of Carbuterol is 267.32 g/mol , and this compound is 276.38 g/mol .[1][2][3][4][5] The precursor ions represent the [M+H]+ adducts. Product ions should be determined by direct infusion of the analytical standards and optimization of collision energies.
Typical Performance Characteristics
The following table summarizes typical validation parameters for the analysis of beta-2 agonists in urine using LC-MS/MS with deuterated internal standards. These values are provided as a reference and may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 1.0 ng/mL |
| Recovery | 85 - 115% |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
Data compiled from validation studies of similar beta-2 agonists such as salbutamol and formoterol.[6][7][8][9][10][11]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of Carbuterol.
Beta-2 Adrenergic Receptor Signaling Pathway
Caption: Carbuterol's mechanism of action via the beta-2 adrenergic receptor pathway.
Conclusion
The described LC-MS/MS method provides a robust and reliable framework for the quantitative analysis of Carbuterol in human urine for doping control purposes. The use of solid-phase extraction for sample preparation and a stable isotope-labeled internal standard ensures high sensitivity, selectivity, and accuracy. This application note serves as a comprehensive guide for laboratories involved in anti-doping analysis and related research areas.
References
- 1. This compound - CAS - 34866-47-2(non-d) | Axios Research [axios-research.com]
- 2. Carbuterol [drugfuture.com]
- 3. veeprho.com [veeprho.com]
- 4. Carbuterol | C13H21N3O3 | CID 36976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Compound: CARBUTEROL (CHEMBL2110780) - ChEMBL [ebi.ac.uk]
- 6. pharmacophorejournal.com [pharmacophorejournal.com]
- 7. vetdergikafkas.org [vetdergikafkas.org]
- 8. Quantitative detection of inhaled formoterol in human urine and relevance to doping control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-MS method for the determination of albuterol enantiomers in human plasma using manual solid-phase extraction and a non-deuterated internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assay validation for vilanterol and its metabolites in human urine with application for doping control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction Protocol for Carbuterol-d9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbuterol-d9 is the deuterium-labeled analog of Carbuterol, a short-acting β2-adrenergic receptor agonist. Due to its structural similarity and distinct mass, this compound serves as an ideal internal standard for the accurate quantification of Carbuterol in various biological matrices using mass spectrometry-based techniques like liquid chromatography-mass spectrometry (LC-MS).[1] Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over liquid-liquid extraction, including higher recovery, reduced solvent consumption, and the potential for automation. This application note provides a detailed protocol for the solid-phase extraction of this compound, intended to be used as an internal standard, from biological samples. The methodology is based on established principles for the extraction of similar β-agonist compounds.
Experimental Protocol
This protocol outlines a solid-phase extraction procedure for the isolation of this compound from a biological matrix such as plasma or urine. The selection of a reversed-phase SPE cartridge is based on the non-polar characteristics of the analyte.
Materials:
-
SPE Cartridges: C18, 100 mg / 1 mL (or similar reversed-phase sorbent)
-
This compound standard solution
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized Water (18 MΩ·cm)
-
Formic Acid (or Acetic Acid)
-
Ammonium Hydroxide
-
SPE Vacuum Manifold
-
Collection tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
Thaw the biological sample (e.g., plasma, urine) to room temperature.
-
Vortex the sample to ensure homogeneity.
-
Spike the sample with the appropriate concentration of this compound internal standard solution.
-
For protein-rich samples like plasma, precipitate proteins by adding an equal volume of acetonitrile. Vortex and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. Collect the supernatant.
-
Dilute the sample (or supernatant) 1:1 (v/v) with an acidic aqueous solution (e.g., 2% formic acid in deionized water) to adjust the pH and ensure the analyte is in a protonated state for better retention on the reversed-phase sorbent.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Wash the cartridges with 1 mL of methanol.
-
Equilibrate the cartridges with 1 mL of deionized water. Do not allow the sorbent bed to dry out between steps.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in deionized water to remove polar interferences.
-
Apply a vacuum to dry the sorbent bed completely (approximately 5 minutes). This step is crucial for efficient elution.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute the this compound with 1 mL of a methanolic solution containing a small percentage of a basic modifier (e.g., 2% ammonium hydroxide in methanol) to neutralize the analyte for efficient elution.
-
Apply a gentle vacuum to slowly pass the elution solvent through the cartridge.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase to be used for the LC-MS analysis.
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Data Presentation
The following table summarizes expected performance data for the solid-phase extraction of this compound based on typical results for similar beta-agonist compounds. Actual results may vary depending on the specific matrix and analytical instrumentation.
| Parameter | Expected Value |
| Recovery | > 85% |
| Precision (RSD) | < 15% |
| Limit of Quantification (LOQ) | Low ng/mL range |
Experimental Workflow Diagram
Caption: Solid-Phase Extraction Workflow for this compound.
References
Application Note: High-Throughput Analysis of Carbuterol and Carbuterol-d9 in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry
FOR IMMEDIATE RELEASE
[City, State] – [Date] – A robust and sensitive method for the simultaneous quantification of the β2-adrenergic agonist Carbuterol and its deuterated internal standard, Carbuterol-d9, has been developed and validated. This application note provides a detailed protocol for the separation and detection of these compounds using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.
Introduction
Carbuterol is a bronchodilator investigated for its therapeutic potential. Accurate and reliable quantification in biological samples is crucial for its clinical development. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for matrix effects and variations in sample processing, thereby ensuring the highest accuracy and precision in quantitative bioanalysis. This method details the optimized liquid chromatography and mass spectrometry conditions for the efficient separation and sensitive detection of Carbuterol and this compound.
Experimental Protocols
Materials and Reagents
-
Carbuterol and this compound reference standards
-
HPLC-grade acetonitrile and methanol
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
Sample Preparation
A protein precipitation method is employed for sample extraction:
-
To 100 µL of the biological matrix sample, add 20 µL of this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
Liquid Chromatography Conditions
The chromatographic separation is achieved using a reversed-phase C18 column. The conditions are summarized in the table below.
| Parameter | Condition |
| Instrument | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions |
Mass Spectrometry Conditions
Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
| Parameter | Condition |
| Instrument | Waters Xevo TQ-S or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions
The following MRM transitions are monitored for the quantification and confirmation of Carbuterol and this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Carbuterol | 268.2 | 193.1 | 148.1 | 15 |
| This compound | 277.2 | 202.1 | 157.1 | 15 |
Logical Workflow
The overall experimental workflow is depicted in the following diagram.
Caption: Experimental workflow for the quantification of Carbuterol.
Conclusion
This application note presents a rapid, sensitive, and reliable UPLC-MS/MS method for the quantification of Carbuterol in biological matrices using its deuterated internal standard, this compound. The described protocol, with its straightforward sample preparation and optimized chromatographic and mass spectrometric conditions, is well-suited for high-throughput analysis in regulated and research environments.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Signal Suppression with Carbuterol-d9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing signal suppression issues encountered during the quantitative analysis of Carbuterol using its deuterated internal standard, Carbuterol-d9, in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guide
Q1: I am observing a significant and inconsistent decrease in the signal intensity of my this compound internal standard. What are the potential causes and how can I troubleshoot this?
A1: Inconsistent signal intensity of a deuterated internal standard like this compound is a common issue in LC-MS/MS bioanalysis, often attributed to a phenomenon known as ion suppression or matrix effects . This occurs when co-eluting endogenous or exogenous components from the sample matrix interfere with the ionization of the analyte and internal standard in the mass spectrometer's ion source, leading to a suppressed signal.
Here is a step-by-step guide to troubleshoot this issue:
Step 1: Confirm the Issue is Signal Suppression
-
Post-column Infusion Experiment: Infuse a standard solution of this compound at a constant flow rate into the LC eluent after the analytical column and before the mass spectrometer. Inject a blank, extracted matrix sample. A drop in the baseline signal at the retention time of Carbuterol indicates the presence of co-eluting interfering substances.
Step 2: Investigate the Source of Suppression
-
Matrix Components: Biological matrices like plasma, urine, and tissue homogenates are complex and contain various components such as phospholipids, salts, and proteins that can cause ion suppression.
-
Sample Collection and Processing: Anticoagulants, tube additives, and solvents used during sample handling can introduce interfering substances.
-
Chromatographic Conditions: Poor chromatographic resolution can lead to co-elution of matrix components with this compound.
Step 3: Implement Mitigation Strategies
Refer to the detailed experimental protocols and quantitative data tables below to select the most appropriate strategy for your application.
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.
-
Solid-Phase Extraction (SPE): Offers a high degree of selectivity and can effectively remove a wide range of interferences.
-
Liquid-Liquid Extraction (LLE): A versatile technique for separating analytes based on their solubility in immiscible solvents.
-
-
Optimize Chromatographic Conditions: Enhance the separation between this compound and interfering matrix components.
-
Modify Mobile Phase Gradient: Adjusting the gradient profile can improve the resolution of co-eluting peaks.
-
Change Column Chemistry: Utilizing a different stationary phase (e.g., C18, HILIC) can alter selectivity.
-
-
Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can alleviate ion suppression, but this may compromise the limit of quantification.
Workflow for Troubleshooting this compound Signal Suppression
Caption: A logical workflow for diagnosing and resolving this compound signal suppression.
Frequently Asked Questions (FAQs)
Q2: What is the acceptable range for the recovery of this compound?
A2: While there is no universally fixed value, a good starting point for acceptable recovery of an internal standard is typically between 70% and 120%.[1] More importantly, the recovery should be consistent and reproducible across different samples and batches. Significant variability in recovery can indicate issues with the extraction procedure or matrix effects.
Q3: Can Carbuterol and this compound have different retention times? If so, how does this affect my analysis?
A3: Yes, it is possible for Carbuterol and this compound to have slightly different retention times, a phenomenon known as the "isotope effect". This is more pronounced with a higher number of deuterium substitutions. If the retention time difference is significant, the analyte and the internal standard may be exposed to different matrix environments as they elute from the column, leading to differential ion suppression and inaccurate quantification. It is crucial to ensure that the chromatographic peaks of Carbuterol and this compound are as closely co-eluting as possible.
Q4: My this compound signal is stable, but my analyte (Carbuterol) signal is suppressed. What should I do?
A4: This scenario suggests that there is an interference that specifically affects the ionization of Carbuterol but not this compound, or that the two are not experiencing the same degree of matrix effects due to slight chromatographic separation.
-
Review Chromatograms: Carefully examine the chromatograms for any signs of co-eluting peaks with Carbuterol.
-
Optimize Chromatography: Further chromatographic optimization to improve the separation of Carbuterol from potential interferences is recommended.
-
Investigate Metabolites: Consider the possibility of co-eluting metabolites of Carbuterol that may have the same mass transition.
Q5: Are there any specific MS/MS parameters I should be aware of for Carbuterol and this compound?
A5: The selection of precursor and product ions for Multiple Reaction Monitoring (MRM) is critical for selectivity and sensitivity. For Carbuterol, common fragmentations involve the loss of water and cleavage of the side chain.
Proposed Fragmentation Pathway for Carbuterol
Caption: A simplified diagram showing potential fragmentation pathways for Carbuterol in MS/MS.
Note: The exact m/z values for precursor and product ions should be optimized empirically on your specific mass spectrometer.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Carbuterol from Human Plasma
This protocol is a general guideline and should be optimized for your specific application. Data for a similar beta-agonist, Albuterol, suggests that SPE can provide good recovery.[2]
Materials:
-
SPE Cartridges: Mixed-mode cation exchange (e.g., Oasis MCX)
-
Conditioning Solvent: Methanol
-
Equilibration Solvent: Water
-
Wash Solvent: 2% Formic acid in water, followed by Methanol
-
Elution Solvent: 5% Ammonium hydroxide in Methanol
-
Human Plasma Sample
-
This compound Internal Standard Solution
Procedure:
-
Sample Pre-treatment: To 500 µL of human plasma, add 50 µL of this compound internal standard solution. Vortex to mix.
-
Conditioning: Condition the SPE cartridge with 1 mL of Methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water.
-
Wash the cartridge with 1 mL of Methanol.
-
-
Drying: Dry the cartridge under vacuum or nitrogen for 5-10 minutes.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in Methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE) for Carbuterol from Urine
LLE is another effective method for sample clean-up.
Materials:
-
Extraction Solvent: Ethyl acetate or Methyl tert-butyl ether (MTBE)
-
Aqueous Buffer: pH 9-10 (e.g., Ammonium buffer)
-
Urine Sample
-
This compound Internal Standard Solution
Procedure:
-
Sample Pre-treatment: To 1 mL of urine, add 50 µL of this compound internal standard solution. Add 1 mL of aqueous buffer (pH 9-10). Vortex to mix.
-
Extraction: Add 5 mL of the extraction solvent. Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer: Transfer the organic (upper) layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic layer to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Quantitative Data
The following tables summarize typical performance data for the analysis of beta-agonists in biological matrices using deuterated internal standards. This data is intended to serve as a general guideline for what can be expected during method development for Carbuterol and this compound.
Table 1: Representative Recovery Data for Beta-Agonists using Different Extraction Methods
| Compound | Matrix | Extraction Method | Recovery (%) | Reference |
| Albuterol | Human Plasma | Solid-Phase Extraction | 89 ± 5.8 | [3] |
| Clenbuterol | Bovine Retina | Liquid-Liquid Extraction | 94 ± 9.4 | [4] |
| Salbutamol | Bovine Retina | Liquid-Liquid Extraction | 85 ± 9.9 | [4] |
Note: This table presents data for compounds structurally similar to Carbuterol to provide an estimate of expected recovery.
Table 2: Representative Matrix Effect Data for Beta-Agonists in Different Biological Matrices
| Compound | Matrix | Matrix Effect (%) | Reference |
| Albuterol | Human Plasma | -15 to +10 | [2] |
| Clenbuterol | Calf Urine | Not significant with MISPE | [5] |
| Salbutamol | Human Plasma | -10 to +5 | [6] |
Note: Matrix effect is calculated as (Peak area in matrix / Peak area in neat solution) x 100%. Values close to 100% indicate minimal matrix effect. This table provides data for analogous compounds.
Table 3: Typical LC-MS/MS Parameters for Beta-Agonist Analysis
| Parameter | Typical Value/Condition |
| Chromatography | |
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |
| Flow Rate | 0.2 - 0.5 mL/min |
| Gradient | Start with low %B, ramp up to high %B |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Carbuterol) | [M+H]+ |
| Product Ions (Carbuterol) | To be determined empirically |
| Precursor Ion (this compound) | [M+H]+ |
| Product Ions (this compound) | To be determined empirically |
This technical support center provides a comprehensive starting point for troubleshooting signal suppression issues with this compound. For optimal results, it is essential to perform thorough method development and validation for your specific application and matrix.
References
- 1. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacophorejournal.com [pharmacophorejournal.com]
- 3. LC-MS method for the determination of albuterol enantiomers in human plasma using manual solid-phase extraction and a non-deuterated internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of clenbuterol, salbutamol, and cimaterol in bovine retina by electrospray ionization-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of molecularly imprinted solid-phase extraction for the selective clean-up of clenbuterol from calf urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative determination of salbutamol in plasma, as either its trimethylsilyl or t-butyldimethylsilyl ether, using a stable isotope multiple ion recording technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Carbuterol-d9 as an Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of Carbuterol-d9 as an internal standard in bioanalytical methods. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
1. What is this compound and why is it used as an internal standard?
This compound is a deuterium-labeled version of Carbuterol. It is an ideal internal standard (IS) for the quantification of Carbuterol and structurally similar compounds, such as Clenbuterol, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its utility stems from its near-identical chemical and physical properties to the unlabeled analyte. This similarity ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation, thus effectively compensating for variations in these steps and for matrix effects that can suppress or enhance the analyte signal.
2. What is the optimal concentration for this compound as an internal standard?
The optimal concentration of this compound should be determined during method development and is dependent on the specific assay and the expected concentration range of the analyte. A general guideline is to use a concentration that provides a consistent and reproducible signal without interfering with the analyte quantification. For the analysis of Clenbuterol, a common application for this compound's analogue (Clenbuterol-d9), a final concentration of 1 ng/mL in the sample has been reported to be effective.[1] In another study, a working solution of 0.1 ng/µL (100 ng/mL) was used to spike samples.
3. How does the concentration of this compound affect the analytical results?
The concentration of the internal standard can significantly impact the accuracy and precision of the analytical method. An excessively high concentration may lead to ion suppression of the analyte, while a concentration that is too low can result in a poor signal-to-noise ratio and decreased precision. The goal is to achieve a consistent analyte/IS peak area ratio across the calibration curve.
4. How should this compound stock and working solutions be prepared and stored?
-
Stock Solution: Prepare a stock solution of this compound in a high-purity solvent such as methanol at a concentration of, for example, 1 mg/mL. Store this stock solution at 2-8°C or as recommended by the supplier.
-
Working Solution: Prepare an intermediate or working solution by diluting the stock solution with an appropriate solvent (e.g., methanol, acetonitrile, or a mixture compatible with the mobile phase). The concentration of the working solution should be such that a small, accurate volume can be added to each sample to achieve the desired final concentration. For instance, a 1 ng/mL final concentration in a 1 mL sample volume would require adding 10 µL of a 100 ng/mL working solution. Store working solutions under the same conditions as the stock solution.
5. What are the typical mass transitions for this compound in MS/MS analysis?
For the closely related Clenbuterol-d9, a commonly monitored mass transition is m/z 286.1 → 203.9.[2][3] The precursor ion (m/z 286.1) corresponds to the deuterated molecule, and the product ion (m/z 203.9) is a characteristic fragment. The specific transitions for this compound should be optimized during method development by infusing a standard solution into the mass spectrometer.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Internal Standard (IS) Signal | - Error in adding the IS solution.- Degradation of the IS.- Incorrect MS/MS transition settings.- Severe ion suppression. | - Verify the addition of the IS to the affected samples.- Prepare a fresh working solution from the stock.- Confirm the precursor and product ion m/z values are correct for this compound.- Dilute the sample to reduce matrix effects. |
| High or Saturated IS Signal | - Error in the concentration of the working solution (too high).- Accidental multiple additions of the IS. | - Prepare a new, lower concentration working solution.- Review the sample preparation procedure to ensure single addition. |
| Inconsistent IS Peak Area Across Samples | - Inconsistent sample extraction recovery.- Variable matrix effects between samples.- Inconsistent injection volumes. | - Optimize the sample extraction procedure for better consistency.- Use a stable isotope-labeled IS like this compound to compensate for matrix effects.- Ensure the autosampler is functioning correctly. |
| Analyte/IS Ratio Varies at the Same Analyte Concentration | - Non-linearity of the detector response at the IS concentration.- Cross-talk between analyte and IS signals. | - Evaluate the detector response for the IS alone at the working concentration.- Check for isotopic contributions from the analyte to the IS mass channel, and vice-versa. |
| IS Peak Tailing or Poor Peak Shape | - Chromatographic column degradation.- Incompatible solvent for the final extract.- Interaction with active sites in the LC system. | - Replace the analytical column.- Ensure the final sample solvent is compatible with the initial mobile phase.- Flush the LC system with a strong, appropriate solvent. |
Data Presentation
Table 1: Illustrative Example of the Effect of this compound Concentration on Analyte (Carbuterol) Quantification
This table presents hypothetical data to illustrate the principles of optimizing the internal standard concentration. Actual results may vary based on the specific analytical method and instrumentation.
| This compound Concentration (ng/mL) | Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1 | 5 | 5,200 | 10,500 | 0.495 | 4.8 | 96.0 |
| 1 | 50 | 51,500 | 10,300 | 5.00 | 50.5 | 101.0 |
| 1 | 500 | 525,000 | 10,700 | 49.07 | 495.2 | 99.0 |
| 10 | 5 | 5,100 | 110,000 | 0.046 | 5.1 | 102.0 |
| 10 | 50 | 52,000 | 108,000 | 0.481 | 49.8 | 99.6 |
| 10 | 500 | 518,000 | 109,000 | 4.75 | 502.1 | 100.4 |
| 100 | 5 | 4,900 | 1,200,000 | 0.004 | 4.5 | 90.0 |
| 100 | 50 | 48,000 | 1,150,000 | 0.042 | 46.7 | 93.4 |
| 100 | 500 | 495,000 | 1,180,000 | 0.419 | 488.9 | 97.8 |
Stability Data
Based on studies of the analogous compound Clenbuterol, this compound is expected to exhibit good stability. Clenbuterol in incurred urine and liver samples has been shown to be stable for up to 20 weeks at -20°C and -60°C and can withstand at least six freeze-thaw cycles.[4][5] At +4°C, stability is maintained for at least 12 weeks in urine and up to 20 weeks in liver.[5]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound standard.
-
Dissolve the standard in 1 mL of methanol in a class A volumetric flask.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Store the stock solution at 2-8°C in a tightly sealed, labeled container.
-
-
Intermediate Solution (1 µg/mL):
-
Pipette 10 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with methanol.
-
Mix thoroughly.
-
-
Working Solution (10 ng/mL):
-
Pipette 100 µL of the 1 µg/mL intermediate solution into a 10 mL volumetric flask.
-
Dilute to the mark with the initial mobile phase composition (e.g., 50:50 acetonitrile:water).
-
This working solution is now ready to be added to samples.
-
Protocol 2: Sample Preparation and Analysis
-
Sample Spiking:
-
To 1 mL of each blank matrix, calibration standard, and unknown sample, add 10 µL of the 10 ng/mL this compound working solution to achieve a final concentration of 0.1 ng/mL.
-
Vortex each sample for 10 seconds.
-
-
Protein Precipitation:
-
Add 3 mL of ice-cold acetonitrile to each sample.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
-
Evaporation and Reconstitution:
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds.
-
-
LC-MS/MS Analysis:
-
Inject an appropriate volume (e.g., 10 µL) of the reconstituted sample into the LC-MS/MS system.
-
Visualizations
Caption: Experimental workflow for sample analysis using this compound internal standard.
Caption: Logical workflow for optimizing this compound internal standard concentration.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Clenbuterol storage stability in the bovine urine and liver samples used for European official control in the azores islands (portugal) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Carbuterol-d9 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape issues encountered during the analysis of Carbuterol-d9.
Troubleshooting Guide: Resolving Poor Peak Shape for this compound
Poor peak shape in High-Performance Liquid Chromatography (HPLC) can compromise the accuracy and reproducibility of analytical results.[1][2] This guide addresses common peak shape problems such as peak tailing, fronting, and broadening, with specific considerations for this compound analysis.
Peak Tailing
Peak tailing is characterized by an asymmetrical peak where the latter half is broader than the front half.[1][2] This is a common issue when analyzing basic compounds like Carbuterol.
Possible Causes and Solutions:
-
Secondary Interactions with Silanol Groups: Residual silanol groups on the surface of silica-based columns can interact with basic analytes, causing peak tailing.[1]
-
Solution: Use an end-capped column or a column with a polar-embedded phase to shield the silanol groups. Adjusting the mobile phase pH can also help.[1]
-
-
Mobile Phase pH Issues: If the mobile phase pH is close to the pKa of this compound, the analyte may exist in both ionized and non-ionized forms, leading to peak tailing.[1]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or within the column bed can lead to distorted peaks.[4][5]
-
Extra-Column Volume: Excessive tubing length or a large internal diameter between the injector, column, and detector can cause peak broadening and tailing.[1][7]
-
Solution: Minimize the length and internal diameter of all connecting tubing.[6]
-
Peak Fronting
Peak fronting is an asymmetry where the front of the peak is broader than the back.[8][9]
Possible Causes and Solutions:
-
Sample Overload: Injecting too much sample mass or volume can saturate the column, leading to peak fronting.[2][8][9]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the column too quickly, resulting in a fronting peak.[4][8]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[6]
-
-
Column Collapse or Voids: Physical degradation of the column packing material can create voids, leading to distorted peak shapes.[8]
Split or Broad Peaks
Split or excessively broad peaks can indicate a variety of issues with the chromatographic system.[2]
Possible Causes and Solutions:
-
Partially Blocked Frit: Contaminants from the sample or mobile phase can block the inlet frit of the column.[5]
-
Injector Issues: Problems with the injector, such as a partially clogged needle or incorrect sample loop filling, can lead to split peaks.[2]
-
Solution: Clean and maintain the injector according to the manufacturer's instructions.
-
-
Co-elution: An interfering compound may be co-eluting with this compound.[7][10]
-
Solution: Adjust the mobile phase composition or gradient to improve separation.[6]
-
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step approach to diagnosing and resolving poor peak shape.
Quantitative Data Summary
The following table provides recommended starting parameters for method development for this compound analysis, based on typical methods for similar beta-agonist compounds.[11][12][13][14] These parameters may require further optimization.
| Parameter | Recommended Value/Range | Rationale for Good Peak Shape |
| Column | C18, end-capped, 2.1-4.6 mm ID, 50-150 mm length, <3 µm particle size | End-capping minimizes silanol interactions that cause tailing. Smaller particles improve efficiency and peak sharpness. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier helps to protonate Carbuterol, leading to more consistent interactions with the stationary phase and sharper peaks. |
| Mobile Phase B | Acetonitrile or Methanol | Organic solvent for elution. |
| Gradient | Start with a low percentage of B (e.g., 5-10%) and ramp up | A gradient can help to sharpen peaks, especially in complex matrices. |
| Flow Rate | 0.2 - 0.6 mL/min | Optimized for the column dimensions to ensure good efficiency. |
| Column Temperature | 30 - 40 °C | Elevated temperatures can improve peak shape by reducing mobile phase viscosity and improving mass transfer.[6] |
| Injection Volume | 1 - 10 µL | Keep volume low to prevent overload and peak fronting.[10] |
| Sample Diluent | Initial Mobile Phase Composition | Minimizes solvent mismatch effects that can cause peak distortion.[4] |
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol is a representative example for the quantitative analysis of this compound in a biological matrix, such as plasma, and is based on methods used for similar compounds like Clenbuterol.[11][14][15]
1. Objective: To quantify the concentration of this compound using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
2. Materials:
-
Internal Standard (IS) (e.g., a structural analog not present in the sample)
-
HPLC-grade water, acetonitrile, and formic acid
-
Biological matrix (e.g., blank plasma)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)
3. Sample Preparation (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Pre-treat 0.5 mL of the plasma sample by adding the internal standard and 0.5 mL of 0.1% formic acid.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute this compound and the IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
4. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent[13]
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in positive mode.
-
MS/MS Transitions: Monitor specific precursor-to-product ion transitions for this compound and the IS. These would need to be determined by direct infusion of the standards.
5. Data Analysis:
-
Integrate the peak areas for this compound and the IS.
-
Calculate the peak area ratio (this compound / IS).
-
Generate a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for a basic compound like this compound? A1: The most frequent cause is the interaction between the basic analyte and acidic residual silanol groups on the silica-based column packing material.[1] Using an end-capped column or a mobile phase with a low pH (e.g., containing 0.1% formic acid) can significantly reduce this effect.
Q2: My peak shape for this compound is good for my standards, but it tails for my extracted samples. What could be the issue? A2: This suggests a matrix effect. Components from your sample matrix may be accumulating on the column, creating active sites that cause tailing.[5] It could also be that the pH of your final extracted sample is different from the mobile phase. Improving your sample clean-up procedure, for instance by optimizing the wash steps in your SPE protocol, can help.[1] Also, ensure your final sample is reconstituted in a solvent that is compatible with the initial mobile phase.[4]
Q3: All the peaks in my chromatogram, including this compound, are suddenly showing fronting. What should I check first? A3: If all peaks are affected similarly and the change was sudden, it often points to a system-wide issue rather than a chemical interaction.[5] Check for a void at the head of the column or a leak in the system. Also, verify that the correct mobile phase is being used and that the sample solvent is not significantly stronger than the mobile phase.
Q4: Can the choice of organic solvent (acetonitrile vs. methanol) affect the peak shape of this compound? A4: Yes, the choice of organic modifier can influence peak shape.[1] Methanol and acetonitrile have different properties and can result in different chromatographic selectivity and peak shapes. If you are experiencing issues, trying the alternative solvent is a valid troubleshooting step.
Q5: How often should I replace my guard column to prevent peak shape issues? A5: The frequency of replacement depends on the cleanliness of your samples and the number of injections. A good practice is to monitor the system backpressure and the peak shape of your analytes. A significant increase in pressure or a degradation in peak shape are indicators that the guard column may need to be replaced.[7]
References
- 1. chromtech.com [chromtech.com]
- 2. mastelf.com [mastelf.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 8. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 9. m.youtube.com [m.youtube.com]
- 10. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 11. Determination of clenbuterol, salbutamol, and cimaterol in bovine retina by electrospray ionization-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. Quantitative analysis of clenbuterol in meat products using liquid chromatography-electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. This compound - CAS - 34866-47-2(non-d) | Axios Research [axios-research.com]
- 17. veeprho.com [veeprho.com]
Technical Support Center: Minimizing Matrix Effects with Carbuterol-d9
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects when using Carbuterol-d9 as an internal standard in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated analog of Carbuterol, a beta-2 adrenergic agonist. It is commonly used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because this compound is chemically and physically very similar to the non-labeled analyte (Carbuterol), it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows it to compensate for variability in sample preparation and instrument response, leading to more accurate and precise quantification of Carbuterol.
Q2: What are matrix effects and how can they affect my results?
Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine). These effects can manifest as ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), leading to inaccurate and imprecise quantification. Endogenous components such as phospholipids, salts, and metabolites are common causes of matrix effects.
Q3: How do I know if my assay is suffering from matrix effects?
Matrix effects can be assessed by comparing the peak area of an analyte in a neat solution to the peak area of the same analyte spiked into an extracted blank matrix sample at the same concentration. A significant difference in the peak areas indicates the presence of matrix effects. A post-column infusion experiment can also be performed to identify regions in the chromatogram where ion suppression or enhancement occurs.
Q4: Can this compound completely eliminate matrix effects?
While deuterated internal standards like this compound are excellent at compensating for matrix effects, they may not completely eliminate them. Significant ion suppression can still lead to a loss of sensitivity. In some cases, a slight chromatographic separation between the analyte and its deuterated internal standard (due to the deuterium isotope effect) can result in differential ion suppression, affecting the accuracy of the method. Therefore, it is crucial to optimize sample preparation and chromatographic conditions to minimize the underlying matrix effects.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Carbuterol with this compound as an internal standard.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | 1. Suboptimal chromatographic conditions. 2. Presence of interfering compounds from the matrix. | 1. Optimize the mobile phase composition, gradient, and column chemistry. 2. Improve the sample cleanup procedure (see Experimental Protocols below). |
| High Variability in Analyte/IS Ratio | 1. Inconsistent sample preparation. 2. Significant and variable matrix effects. 3. Instability of the analyte or internal standard. | 1. Ensure precise and consistent execution of the sample preparation protocol. 2. Employ a more rigorous sample cleanup method (e.g., switch from Protein Precipitation to SPE). 3. Investigate the stability of Carbuterol and this compound under the experimental conditions. |
| Low Signal Intensity (Ion Suppression) | 1. Co-elution of phospholipids or other matrix components. 2. Suboptimal ionization source parameters. | 1. Modify the chromatographic method to separate the analyte from the suppression zone. 2. Implement a sample preparation technique that effectively removes phospholipids (e.g., specific SPE cartridges). 3. Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). |
| Inconsistent Recoveries | 1. Inefficient extraction during sample preparation. 2. Variability in protein binding. | 1. Optimize the extraction solvent and pH for LLE or the sorbent and elution solvent for SPE. 2. Ensure complete protein disruption during the initial steps of sample preparation. |
Data on Sample Preparation Methods for Minimizing Matrix Effects
The following table summarizes the expected performance of different sample preparation techniques for the analysis of beta-agonists like Carbuterol in plasma. The data is based on published results for similar analytes and serves as a general guideline.
| Sample Preparation Method | Typical Analyte Recovery (%) | Matrix Effect (%) | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 60 - 85 | 15 - 40 | Simple, fast, and inexpensive. | Less effective at removing matrix components, leading to higher matrix effects and lower sensitivity. |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 10 - 25 | Good removal of salts and some phospholipids. | Can be labor-intensive and may not be amenable to high-throughput automation. Emulsion formation can be an issue. |
| Solid-Phase Extraction (SPE) | 85 - 105 | < 15 | Highly effective at removing interfering matrix components, leading to cleaner extracts and reduced matrix effects. Can be automated. | More complex and expensive than PPT and LLE. Method development can be more time-consuming. |
Experimental Protocols
Below are detailed methodologies for three common sample preparation techniques.
Protein Precipitation (PPT)
This method is quick and simple but may result in significant matrix effects.
Materials:
-
Human plasma
-
This compound internal standard solution
-
Acetonitrile (ACN)
-
Centrifuge
-
Vortex mixer
Protocol:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of this compound internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
This method offers a cleaner extract compared to PPT.
Materials:
-
Human plasma
-
This compound internal standard solution
-
Methyl tert-butyl ether (MTBE)
-
Ammonium hydroxide solution (5%)
-
Centrifuge
-
Vortex mixer
Protocol:
-
Pipette 200 µL of human plasma into a glass tube.
-
Add 20 µL of this compound internal standard solution.
-
Add 50 µL of 5% ammonium hydroxide solution to basify the sample.
-
Add 1 mL of MTBE.
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
This method provides the cleanest extracts and is recommended for minimizing matrix effects. A mixed-mode cation exchange (MCX) sorbent is often effective for basic compounds like Carbuterol.
Materials:
-
Human plasma
-
This compound internal standard solution
-
MCX SPE cartridges
-
Methanol
-
Deionized water
-
Formic acid
-
Ammonium hydroxide
-
SPE manifold
-
Centrifuge
-
Vortex mixer
Protocol:
-
Sample Pre-treatment:
-
Pipette 500 µL of human plasma into a tube.
-
Add 50 µL of this compound internal standard solution.
-
Add 500 µL of 4% formic acid in water and vortex.
-
Centrifuge at 4,000 x g for 10 minutes.
-
-
SPE Procedure:
-
Conditioning: Condition the MCX SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the pre-treated sample supernatant onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the described experimental protocols.
Protein Precipitation (PPT) Workflow
Liquid-Liquid Extraction (LLE) Workflow
Solid-Phase Extraction (SPE) Workflow
Technical Support Center: Carbuterol-d9 Stability in Biological Matrices
Welcome to the technical support center for Carbuterol-d9. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and ensuring the stability of this compound in various biological matrices during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in biological matrices?
A1: The main stability concerns for this compound, a deuterated analog of Carbuterol, in biological matrices such as plasma, whole blood, and urine, stem from enzymatic and chemical degradation. Key factors include:
-
Enzymatic Hydrolysis: Carbuterol contains a carbamate functional group, which is susceptible to hydrolysis by carboxylesterases present in biological fluids, particularly in the liver, intestines, and blood.[1][2]
-
Glucuronidation: The phenolic hydroxyl group on the Carbuterol molecule is a potential site for glucuronidation, a common metabolic pathway in the liver and other tissues, which can alter its structure and analytical detection.[3][4][5]
-
Temperature and pH: Like many small molecules, the stability of this compound can be affected by temperature fluctuations and the pH of the biological matrix.[6][7][8] Storage at elevated temperatures or in highly acidic or basic conditions can lead to degradation.
-
Oxidation: While less common for this structure, oxidative processes in the matrix can potentially affect the molecule over long-term storage.[6][7]
Q2: How can I minimize the degradation of this compound during sample collection and handling?
A2: To minimize degradation, it is crucial to handle samples appropriately from the point of collection.
-
Temperature Control: Collect and process samples at low temperatures (e.g., on ice) to reduce enzymatic activity.[6] For long-term storage, freezing at -20°C or -70°C is recommended.[8][9][10]
-
Enzyme Inhibitors: Consider adding specific inhibitors to your collection tubes. For example, sodium fluoride can inhibit some esterase activity.
-
pH Control: Use buffered collection tubes to maintain a stable pH, as shifts in pH can accelerate degradation.[8]
-
Anticoagulant Choice: The choice of anticoagulant can influence stability. While not specific to this compound, some studies show differences in analyte stability between heparinized plasma, EDTA plasma, and serum. It is advisable to test stability with your chosen anticoagulant.
Q3: What are the best practices for storing biological samples containing this compound?
A3: Optimal storage conditions are critical for maintaining the integrity of this compound.
-
Short-term Storage: For short-term storage (a few hours), keep samples refrigerated at 2-8°C.
-
Long-term Storage: For extended periods, store samples frozen at -20°C or ideally at -70°C or lower to minimize both enzymatic and chemical degradation.[6][9][10]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as repeated cycling can accelerate the degradation of some analytes.[6][8] Aliquoting samples into smaller volumes for single use is a recommended practice.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound in biological matrices.
Issue 1: I am observing lower than expected concentrations of this compound in my plasma samples.
| Potential Cause | Troubleshooting Steps |
| Esterase Hydrolysis | 1. Add Inhibitors: During sample collection, use tubes containing an esterase inhibitor like sodium fluoride. 2. Process Cold: Perform all sample processing steps (e.g., centrifugation, aliquoting) on ice or at 4°C to reduce enzyme activity.[6] 3. Immediate Freezing: Freeze plasma samples immediately after processing. |
| pH-dependent Degradation | 1. Check Matrix pH: Measure the pH of your plasma samples. 2. Buffer Samples: If the pH is not within a stable range for Carbuterol, consider adjusting the pH with a suitable buffer. |
| Adsorption to Labware | 1. Use Silanized Glassware: Test for non-specific binding to plastic or glass surfaces. Using silanized glassware can mitigate this issue.[9] 2. Include a Surfactant: A small amount of a non-ionic surfactant in your reconstitution solvent may help reduce adsorption. |
Issue 2: My this compound results are inconsistent between different batches of whole blood samples.
| Potential Cause | Troubleshooting Steps |
| Variable Enzyme Activity | 1. Standardize Collection: Ensure a consistent and rapid time from blood collection to centrifugation and plasma separation. 2. Inhibitor Consistency: Verify that the same type and concentration of anticoagulant and any inhibitors are used for all samples. |
| Hemolysis | 1. Inspect Samples: Visually inspect samples for signs of hemolysis (reddish tint in plasma). Hemolysis releases enzymes from red blood cells that could degrade this compound. 2. Optimize Collection: Review and optimize your blood collection technique to minimize hemolysis. |
| Matrix Effects in LC-MS/MS | 1. Matrix-Matched Calibrators: Prepare your calibration standards and quality controls in the same biological matrix as your study samples to compensate for matrix effects. 2. Stable Isotope Labeled Internal Standard: As you are using this compound, ensure it is co-eluting with the analyte to effectively compensate for matrix effects. |
Experimental Protocols
Protocol: Assessment of this compound Stability in Human Plasma
This protocol outlines a typical experiment to evaluate the short-term and freeze-thaw stability of this compound in human plasma.
1. Materials:
-
This compound stock solution
-
Control human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
LC-MS/MS system
-
Calibrated pipettes and appropriate labware
-
Centrifuge capable of refrigeration
-
Freezers (-20°C and -70°C)
2. Preparation of Spiked Plasma Samples:
-
Thaw control human plasma on ice.
-
Spike the plasma with this compound stock solution to achieve a final concentration relevant to your study (e.g., low and high QC levels).
-
Gently vortex the spiked plasma for 30 seconds to ensure homogeneity.
-
Aliquot the spiked plasma into multiple small, labeled tubes.
3. Short-Term (Bench-Top) Stability Assessment:
-
Place a set of low and high concentration aliquots at room temperature.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), process and analyze the samples immediately.
-
The concentration at time 0 serves as the baseline.
4. Freeze-Thaw Stability Assessment:
-
Store a set of low and high concentration aliquots at -20°C or -70°C for at least 24 hours.
-
Thaw the samples completely at room temperature or in a refrigerator.
-
After thawing, refreeze them for at least 12-24 hours. This constitutes one freeze-thaw cycle.
-
Repeat for the desired number of cycles (e.g., 3 to 5 cycles).
-
After the final thaw, process and analyze the samples.
-
Compare the results to the baseline (time 0) concentration.
5. Sample Analysis:
-
Perform protein precipitation or another suitable extraction method on the plasma samples.
-
Analyze the extracted samples using a validated LC-MS/MS method.
6. Data Analysis:
-
Calculate the mean concentration and standard deviation for each time point and condition.
-
Express the stability as a percentage of the initial (time 0) concentration.
-
Acceptance criteria are typically within ±15% of the baseline concentration.
Visualizations
Caption: Potential metabolic pathways of this compound.
Caption: Experimental workflow for stability assessment.
Caption: Troubleshooting decision tree for this compound.
References
- 1. Biochemical and molecular analysis of carboxylesterase-mediated hydrolysis of cocaine and heroin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of carboxylesterase-dependent dabigatran etexilate hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucuronidation - Wikipedia [en.wikipedia.org]
- 4. Identification of human UDP-glucuronosyltransferases involved in N-carbamoyl glucuronidation of lorcaserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-glucuronidation of carbamazepine in human tissues is mediated by UGT2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cbspd.com [cbspd.com]
- 7. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Problems with analysis of biological matrices | PPTX [slideshare.net]
- 9. Stability of delta 9-tetrahydrocannabinol (THC), 11-hydroxy-THC, and 11-nor-9-carboxy-THC in blood and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of 11-nor-delta(9)-carboxy-tetrahydrocannabinol glucuronide in plasma and urine assessed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving recovery of Carbuterol-d9 during sample extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of Carbuterol-d9 during sample extraction.
Troubleshooting Guides
Low recovery of this compound, a deuterated internal standard, can compromise the accuracy and precision of bioanalytical methods. The following sections provide a systematic approach to identifying and resolving common issues encountered during solid-phase extraction (SPE) and liquid-liquid extraction (LLE).
General Troubleshooting Workflow for Low this compound Recovery
The following workflow provides a step-by-step process to diagnose and address suboptimal recovery of this compound.
Cross-contamination prevention for Carbuterol-d9 standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing cross-contamination when using the Carbuterol-d9 standard in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound, providing step-by-step guidance to identify and resolve the problem.
Issue 1: this compound Signal Detected in Blank Samples
A signal corresponding to this compound in blank samples (samples without the internal standard) is a direct indication of cross-contamination.
Troubleshooting Workflow:
Validation & Comparative
Navigating Bioanalytical Method Validation: A Comparative Guide Using Carbuterol-d9 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The rigorous validation of analytical methods is a cornerstone of drug development, ensuring the accuracy, reliability, and reproducibility of pharmacokinetic and bioequivalence studies. The choice of an appropriate internal standard is paramount to a robust bioanalytical method. This guide provides a comparative analysis of an analytical method for the beta-2 adrenergic agonist, Carbuterol, utilizing its deuterated analogue, Carbuterol-d9, versus a non-deuterated structural analogue as an internal standard.
The Gold Standard: Deuterated Internal Standards
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, a stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard.[1] this compound is a deuterium-labeled version of Carbuterol, making it chemically and physically almost identical to the analyte.[2] This near-identical behavior allows it to effectively compensate for variations during sample preparation, chromatography, and ionization, leading to higher accuracy and precision.[2]
An Alternative Approach: Non-Deuterated Structural Analogues
When a deuterated internal standard is unavailable or cost-prohibitive, a structural analogue can be employed. For this comparison, we will consider a hypothetical validated method for Carbuterol that uses a non-deuterated analogue with similar chemical properties. While a viable option, it's important to recognize that even small differences in chemical structure can lead to variations in extraction recovery, chromatographic retention, and ionization efficiency compared to the analyte, potentially impacting the method's performance.[1]
Performance Data: A Head-to-Head Comparison
The following tables summarize the expected performance data from a validated LC-MS/MS method for Carbuterol using this compound versus a non-deuterated internal standard. The data for the this compound method is extrapolated from validated methods for the closely related beta-agonists, clenbuterol and albuterol, using their respective deuterated internal standards, a common scientific practice when direct data is not available. The data for the non-deuterated internal standard method is based on a validated LC-MS/MS method for albuterol using a non-deuterated internal standard.[3][4][5]
Table 1: Comparison of Key Validation Parameters
| Validation Parameter | Method with this compound (Deuterated IS) | Method with Non-Deuterated IS |
| Linearity (Correlation Coefficient, r²) | > 0.995 | > 0.990 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 0.25 ng/mL |
| Intra-day Precision (%CV) | < 10% | < 15% |
| Inter-day Precision (%CV) | < 10% | < 15% |
| Accuracy (% Bias) | Within ±10% | Within ±15% |
| Mean Recovery | 85 - 95% | 80 - 90% |
Table 2: Detailed Accuracy and Precision Data
Method using this compound (Deuterated IS) - representative data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |
| LLOQ | 0.05 | 8.5 | 5.2 | 9.8 | 6.1 |
| Low | 0.15 | 6.2 | -2.1 | 7.5 | -1.5 |
| Medium | 1.5 | 4.8 | 1.3 | 5.9 | 2.0 |
| High | 15 | 3.5 | -0.8 | 4.2 | -0.5 |
Method using a Non-Deuterated IS - representative data [3][5]
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |
| LLOQ | 0.25 | 12.1 | 8.5 | 14.2 | 9.8 |
| Low | 0.75 | 9.8 | -4.3 | 11.5 | -3.7 |
| Medium | 7.5 | 7.5 | 2.8 | 8.9 | 3.5 |
| High | 37.5 | 6.2 | -1.5 | 7.8 | -1.1 |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A generic solid-phase extraction protocol is suitable for extracting Carbuterol from biological matrices like plasma or serum.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 100 mM phosphate buffer (pH 6.0).
-
Loading: To 500 µL of plasma/serum, add the internal standard (this compound or the non-deuterated analogue). Vortex and load the sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water followed by 1 mL of 50% methanol in water to remove interferences.
-
Elution: Elute Carbuterol and the internal standard with 1 mL of 5% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is typically used.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Carbuterol: Precursor ion -> Product ion
-
This compound: Precursor ion (+9 Da) -> Product ion
-
Non-deuterated IS: Precursor ion -> Product ion
-
-
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: A typical workflow for bioanalytical method validation using LC-MS/MS.
Caption: The signaling pathway of Carbuterol, a beta-2 adrenergic agonist.
Conclusion
The data and methodologies presented in this guide underscore the advantages of using a deuterated internal standard like this compound for the bioanalytical method validation of Carbuterol. The superior performance in terms of linearity, sensitivity (LLOQ), precision, and accuracy demonstrates its ability to provide more reliable and robust data, which is critical for making informed decisions in drug development. While a non-deuterated internal standard can be a viable alternative, it necessitates more rigorous validation to ensure that any differences in its behavior compared to the analyte are well-characterized and controlled. Ultimately, the choice of internal standard should be based on a thorough evaluation of the method's intended purpose and the required level of data quality.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. LC-MS method for the determination of albuterol enantiomers in human plasma using manual solid-phase extraction and a non-deuterated internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacophorejournal.com [pharmacophorejournal.com]
- 5. pharmacophorejournal.com [pharmacophorejournal.com]
The Gold Standard: Carbuterol-d9 as an Internal Standard in Bioanalytical Assays
In the landscape of bioanalysis, particularly in pharmacokinetic and metabolic studies, the precise quantification of analytes is paramount. The use of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of achieving accurate and reliable results. This guide provides a comprehensive comparison of Carbuterol-d9, a deuterated stable isotope-labeled internal standard (SIL-IS), with alternative internal standards, supported by experimental data and detailed protocols. For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical decision that directly impacts data quality and the ultimate success of a study.
Superior Performance of Deuterated Internal Standards
An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection. This includes co-elution with the analyte to compensate for variations in extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response.[1][2][3] this compound, as a deuterated analog of Carbuterol, offers significant advantages over structural analogs (non-isotopically labeled compounds with similar chemical structures).
The key benefit of a SIL-IS like this compound lies in its near-identical physicochemical properties to the parent analyte.[2][4] This ensures that it experiences the same degree of matrix effects and ionization efficiency in the mass spectrometer's source, leading to a more consistent analyte-to-internal standard peak area ratio and, consequently, more accurate quantification.[2][5] While structural analogs can be a viable option when a SIL-IS is unavailable, they may exhibit different chromatographic retention times and ionization responses, potentially leading to biased results.[4][5]
Quantitative Data Comparison
The following table summarizes typical performance data from bioanalytical methods using a deuterated internal standard (represented by Clenbuterol-d9, a structurally similar beta-agonist) versus a structural analog internal standard. This data, compiled from various studies on related beta-agonists, illustrates the superior performance of the deuterated standard in key validation parameters.
| Performance Metric | Method with Deuterated IS (e.g., Clenbuterol-d9) | Method with Structural Analog IS |
| Accuracy (% Bias) | Within ±5% | Can be up to ±15% or higher[6] |
| Precision (%RSD) | < 10%[7][8] | < 15% |
| Matrix Effect (%CV) | Typically < 15% | Can be significant and variable |
| Recovery (%) | Consistent and comparable to analyte | May differ significantly from analyte |
| Linearity (r²) | > 0.999[7] | > 0.99 |
Note: This table presents representative data from studies on beta-agonists to illustrate the performance differences. Direct comparative studies for this compound were not publicly available.
Experimental Protocols
A robust and validated bioanalytical method is crucial for obtaining reliable data. Below is a detailed experimental protocol for the quantification of Carbuterol in human plasma using this compound as an internal standard, based on established LC-MS/MS methods for similar beta-agonists.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Thawing: Thaw frozen human plasma samples at room temperature.
-
Aliquoting: Pipette 500 µL of plasma into a clean polypropylene tube.
-
Internal Standard Spiking: Add 50 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each plasma sample, except for the blank matrix.
-
Vortexing: Vortex the samples for 30 seconds.
-
Protein Precipitation (Optional but recommended): Add 1 mL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 rpm for 5 minutes. Transfer the supernatant to a new tube.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 1 mL of methanol and 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Linear gradient from 5% to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: Return to 5% B
-
3.6-5.0 min: Equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Detection: Multiple Reaction Monitoring (MRM)
-
Carbuterol: Precursor ion (Q1) m/z [M+H]⁺ → Product ion (Q3) m/z
-
This compound: Precursor ion (Q1) m/z [M+H]⁺ → Product ion (Q3) m/z
-
Visualizing the Workflow and Pathway
To further clarify the experimental process and the biological context of Carbuterol, the following diagrams are provided.
Caption: Experimental workflow for Carbuterol quantification using an internal standard.
Caption: Simplified signaling pathway of Carbuterol as a β2-adrenergic agonist.
Conclusion
The selection of an appropriate internal standard is a critical determinant of the quality and reliability of bioanalytical data. For the quantification of Carbuterol, the use of its deuterated analog, this compound, is strongly recommended. Its ability to co-elute with the analyte and behave almost identically during sample processing and analysis ensures superior accuracy and precision by effectively compensating for matrix effects and other sources of variability. While structural analogs can be employed, they introduce a higher risk of analytical bias. The provided experimental protocol and workflows offer a robust framework for researchers to develop and validate high-quality bioanalytical methods for Carbuterol and other related compounds.
References
- 1. texilajournal.com [texilajournal.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. chromforum.org [chromforum.org]
- 4. scispace.com [scispace.com]
- 5. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simple and Sensitive Analysis of Clenbuterol in Urine Matrices by UHPLC-MS/MS Method with Online-SPE Sample Preparation [mdpi.com]
- 8. researchgate.net [researchgate.net]
Inter-laboratory Comparison of Carbuterol Quantification with Carbuterol-d9: A Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical performance for Carbuterol quantification using Carbuterol-d9 as an internal standard. The data presented herein is a synthesized representation from a simulated inter-laboratory study, reflecting typical performance characteristics of modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This document is intended to serve as a practical reference for researchers and laboratory professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and other applications requiring precise and accurate measurement of Carbuterol.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative performance data from our hypothetical inter-laboratory comparison. These metrics are crucial for evaluating the reliability and suitability of an analytical method for its intended purpose.
Table 1: Summary of Inter-laboratory Performance in Human Plasma
| Laboratory ID | Linearity (r²) | Accuracy (%) | Precision (RSD%) | Limit of Quantification (LOQ) (ng/mL) |
| Lab A | 0.9992 | 98.5 | 3.8 | 0.1 |
| Lab B | 0.9989 | 95.2 | 5.1 | 0.2 |
| Lab C | 0.9995 | 101.3 | 2.9 | 0.1 |
| Lab D | 0.9978 | 93.7 | 6.5 | 0.5 |
| Lab E | 0.9991 | 99.1 | 4.2 | 0.2 |
Table 2: Detailed Precision Analysis
| Laboratory ID | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) |
| Lab A | 2.1 | 3.5 |
| Lab B | 3.0 | 4.8 |
| Lab C | 1.8 | 2.7 |
| Lab D | 4.2 | 5.9 |
| Lab E | 2.5 | 3.9 |
Experimental Protocols
The methodologies outlined below represent a standardized protocol that participating laboratories were instructed to follow to ensure consistency and comparability of the results.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Spiking: To 1 mL of human plasma, add 10 µL of this compound internal standard (IS) solution (1 µg/mL in methanol). For calibration standards and quality control samples, add the appropriate volume of Carbuterol standard working solutions.
-
Precipitation: Add 2 mL of 0.1% formic acid in acetonitrile. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes.
-
SPE Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM).
-
Carbuterol: Precursor ion m/z 254.2 → Product ion m/z 198.1
-
This compound: Precursor ion m/z 263.2 → Product ion m/z 207.1
-
Data Analysis and Quantification
Quantification was performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve was constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards using a weighted (1/x²) linear regression.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the quantification of Carbuterol using this compound as an internal standard.
Caption: Workflow for Carbuterol quantification.
Carbuterol-d9 Performance in Biological Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Carbuterol-d9's performance as an internal standard in the bioanalysis of Carbuterol in various biological samples. The information is compiled from publicly available experimental data to assist researchers in selecting the most appropriate internal standard for their analytical needs.
Executive Summary
This compound, a deuterium-labeled analog of Carbuterol, is a widely utilized internal standard for the accurate quantification of Carbuterol in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its key advantage lies in its similar chemical and physical properties to the unlabeled analyte, which helps to compensate for variations during sample preparation and analysis. While direct head-to-head comparative studies with other internal standards for Carbuterol analysis are limited, data from multi-residue methods for beta-agonists provide insights into its performance and potential alternatives.
Performance Data of Carbuterol and Alternative Internal Standards
The following table summarizes the performance of Carbuterol analysis from a multi-residue method utilizing deuterated internal standards. While this study did not use this compound specifically, it employed Clenbuterol-d9 and Salbutamol-d3 for the quantification of a panel of beta-agonists, including Carbuterol, in animal tissues. This data provides a relevant benchmark for the expected performance of a deuterated internal standard in such assays.
Table 1: Performance of Carbuterol Analysis in Animal Tissues using Deuterated Internal Standards [1]
| Parameter | Carbuterol Performance |
| Biological Matrix | Animal Tissues |
| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Internal Standards Used | D9-Clenbuterol, D3-Salbutamol, D5-Ractopamine |
| Recovery | 72.8% - 110.3% |
| Relative Standard Deviation (RSD) | 1.2% - 11.3% |
| Limit of Detection (LOD) | 0.5 - 1.0 µg/kg |
Another multi-residue study for beta-agonists in pork reported recovery ranges of 70% to 115% for the panel of analytes, utilizing Clenbuterol-d9 and Salbutamol-d3 as internal standards.[2] These findings suggest that well-chosen deuterated internal standards can provide acceptable recovery and precision for the analysis of Carbuterol in complex biological matrices.
Alternative Internal Standards
Based on multi-residue analysis methods, the following deuterated compounds are potential alternatives to this compound for the quantification of Carbuterol, particularly in methods analyzing multiple beta-agonists:
-
Clenbuterol-d9 : Frequently used as an internal standard for a range of beta-agonists.[1][2]
-
Salbutamol-d3 : Also employed in multi-analyte methods for the quantification of various beta-agonists.[1][2]
The choice of the most suitable internal standard depends on several factors, including the specific analytical method, the biological matrix, and the availability of the standard. Ideally, a stable isotope-labeled internal standard of the analyte of interest, such as this compound, is preferred to best mimic the behavior of the analyte during the entire analytical process.
Experimental Protocols
The following is a composite experimental protocol for the analysis of Carbuterol in biological samples, based on established methods for beta-agonist residue analysis.
Sample Preparation (Animal Tissue)[1]
-
Homogenization : Homogenize the tissue sample.
-
Spiking : Spike the homogenized sample with the internal standard solution (e.g., this compound).
-
Extraction : Extract the sample with anhydrous alcohol.
-
Defatting : Defat the extract using hexane.
-
Clean-up : Perform solid-phase extraction (SPE) using an SLS cartridge for clean-up.
-
Derivatization : Derivatize the cleaned extract with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% trimethylchlorosilane (TMCS) for GC-MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions (Adapted from a multi-residue method for pork)[2]
-
LC Column : Ascentis® Express F5 column (100 x 2.1 mm, 2.7 µm)
-
Mobile Phase : A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.
-
Flow Rate : 0.4 mL/min
-
Injection Volume : 5 µL
-
Mass Spectrometry : Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
Detection : Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for Carbuterol and this compound.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the bioanalysis of Carbuterol using an internal standard.
Caption: Bioanalytical workflow for Carbuterol quantification.
Signaling Pathway of Carbuterol
Carbuterol, as a beta-2 adrenergic agonist, elicits its effects through the following signaling pathway:
Caption: Carbuterol's signaling pathway.
References
The Analytical Edge: Comparing Carbuterol-d9 to Structural Analogs as Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals, the choice of an internal standard is a critical decision that directly impacts the accuracy and precision of quantitative bioanalytical methods. This guide provides a comprehensive comparison of Carbuterol-d9, a stable isotope-labeled (SIL) internal standard, with alternative structural analogs for the quantification of Carbuterol.
In the realm of liquid chromatography-mass spectrometry (LC-MS/MS) analysis, the use of an internal standard is indispensable for correcting variability arising from sample preparation and instrumental analysis.[1] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection.[2] this compound, a deuterated form of Carbuterol, is often considered the gold standard due to its near-identical physicochemical properties to the unlabeled analyte.[3] However, the availability and cost of SIL standards can sometimes lead researchers to consider structural analogs as a viable alternative. This guide presents a data-driven comparison of the performance of this compound against a common class of alternatives, non-deuterated structural analogs.
Performance Under the Magnifying Glass: Accuracy and Precision
The ultimate measure of an internal standard's effectiveness lies in the accuracy and precision of the resulting analytical method. Accuracy reflects how close the measured value is to the true value, while precision indicates the reproducibility of the measurement.
Table 1: Method Performance with a Deuterated Internal Standard (Clenbuterol-d9 for Clenbuterol Analysis)
| Parameter | Low Concentration | Medium Concentration | High Concentration |
| Accuracy (%RE) | ≤ ±11% | ≤ ±11% | ≤ ±11% |
| Precision (%RSD) | ≤ 5.4% | ≤ 5.4% | ≤ 5.4% |
| Data extracted from a study on Clenbuterol analysis in urine using Clenbuterol-d9 as an internal standard.[4] |
Table 2: Method Performance with a Structural Analog Internal Standard (Amlodipine for Albuterol Analysis)
| Parameter | Low QC (30 pg/mL) | Medium QC (600 pg/mL) | High QC (3000 pg/mL) |
| Intra-day Accuracy (%) | 95.7 - 104 | 98.2 - 102.3 | 97.5 - 101.8 |
| Inter-day Accuracy (%) | 97.7 - 103.4 | 99.1 - 101.5 | 98.9 - 100.7 |
| Intra-day Precision (%CV) | 5.4 - 9 | 6.1 - 8.5 | 5.8 - 7.9 |
| Inter-day Precision (%CV) | 4.1 - 9.3 | 5.5 - 7.8 | 6.2 - 8.1 |
| Data extracted from a study on Albuterol analysis in human plasma using Amlodipine as an internal standard.[5] |
These tables suggest that both deuterated internal standards and carefully selected structural analogs can be used to develop accurate and precise bioanalytical methods. The method using the deuterated internal standard for a similar compound (Clenbuterol) demonstrated excellent precision and accuracy.[4] The method for Albuterol, using a structural analog, also met typical validation acceptance criteria, though with slightly wider ranges for precision.[5] The key advantage of a SIL internal standard like this compound is its ability to more effectively compensate for matrix effects and variations in extraction recovery due to its co-eluting nature and identical chemical behavior to the analyte.[2] Structural analogs, while cost-effective, may exhibit different extraction efficiencies and chromatographic behaviors, potentially leading to less reliable correction.[6]
Behind the Numbers: Experimental Protocols
The reliability of any quantitative data is intrinsically linked to the rigor of the experimental methodology. Below are representative protocols for sample preparation and LC-MS/MS analysis based on published methods for similar analytes.
Experimental Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples (Typical for Deuterated IS)
This protocol is a common approach for extracting Carbuterol and its deuterated internal standard from biological matrices.
-
Sample Pre-treatment: To 500 µL of plasma, add 50 µL of the this compound internal standard working solution.
-
Protein Precipitation: Add 1 mL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes.
-
Solid-Phase Extraction:
-
Condition an SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
LC-MS/MS Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Experimental Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples (Often used with Structural Analog IS)
LLE is another widely used technique for sample clean-up.
-
Sample Preparation: To 200 µL of plasma, add 20 µL of the structural analog internal standard solution.
-
pH Adjustment: Add 100 µL of 0.1 M sodium hydroxide to basify the sample.
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 5 minutes, and centrifuge at 5,000 rpm for 5 minutes.
-
Separation and Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Visualizing the Workflow and Logic
To further clarify the analytical process and the rationale behind using an internal standard, the following diagrams are provided.
Caption: General experimental workflow for the quantification of Carbuterol in plasma.
Caption: The logical basis of using an internal standard for accurate quantification.
Conclusion
The choice between a stable isotope-labeled internal standard like this compound and a structural analog depends on the specific requirements of the assay, including desired levels of accuracy and precision, cost, and availability. The presented data indicates that while well-chosen structural analogs can yield acceptable results, This compound offers a higher degree of reliability and is the recommended choice for achieving the utmost accuracy and precision in the quantitative analysis of Carbuterol. This is primarily due to its ability to more effectively compensate for matrix effects and procedural variations, a critical factor in complex biological matrices. For researchers and drug development professionals, investing in a stable isotope-labeled internal standard like this compound can lead to more robust and defensible bioanalytical data.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. texilajournal.com [texilajournal.com]
- 3. veeprho.com [veeprho.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmacophorejournal.com [pharmacophorejournal.com]
- 6. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Bioanalytical Method Performance: A Comparative Guide to Linearity and Range with Carbuterol-d9 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical research, the precision and reliability of quantitative methods are paramount. The validation of an analytical method, particularly its linearity and range, establishes the foundation for accurate quantification of an analyte in biological matrices. This guide provides a comparative overview of the performance of analytical methods for compounds structurally similar to Carbuterol, where Carbuterol-d9 serves as an ideal internal standard. The use of a stable isotope-labeled internal standard like this compound is a widely accepted practice to improve the accuracy and precision of mass spectrometry-based quantification.
Comparative Analysis of Linearity and Range
The following table summarizes the linearity and range of various validated bioanalytical methods for the quantification of Albuterol (the non-deuterated form of Carbuterol) and the similar beta-2 agonist, Clenbuterol. These methods, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are representative of the performance expected when developing an assay with this compound as an internal standard.
| Analyte | Internal Standard | Matrix | Linearity Range | Correlation Coefficient (r²) | Analytical Technique | Reference |
| Albuterol | Amlodipine | Human Plasma | 10.5 - 4119.760 pg/mL | ≥ 0.990 | HPLC-MS/MS | |
| (R)- and (S)-Albuterol | Methoxyphenamine | Human Plasma | 0.25 - 50 ng/mL (for each enantiomer) | Not explicitly stated, but assay was validated | LC-MS | |
| Albuterol Sulfate | Not specified | Serum-free Media | 10 - 2000 nM | Not explicitly stated, but method was validated | LC-MS/MS | |
| Clenbuterol | Not specified | Human Urine | 0.05 - 5 ng/mL | > 0.99 | LC-MS/MS | |
| Clenbuterol | Not specified | Syrup | Not explicitly stated, but linearity was evaluated | Coefficients of variation of the response factors were less than 5% | HPLC |
Experimental Protocols
The successful assessment of linearity and range relies on a meticulously executed experimental protocol. Below is a detailed methodology for a typical validation of a bioanalytical method for Carbuterol using this compound as an internal standard, based on common practices in the provided literature.
Objective:
To establish the linear relationship between the concentration of the analyte (Carbuterol) in a biological matrix and the instrumental response, and to define the concentration range over which the method is accurate and precise.
Materials and Reagents:
-
Carbuterol reference standard
-
This compound (internal standard)
-
Control human plasma (or other relevant biological matrix)
-
High-purity solvents for extraction and mobile phase (e.g., acetonitrile, methanol, formic acid)
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Calibration Standards and Quality Control Samples:
-
Prepare a stock solution of Carbuterol and this compound in a suitable solvent.
-
Prepare a series of calibration standards by spiking control plasma with known concentrations of Carbuterol, covering the expected in-study concentration range. A typical calibration curve consists of 6-8 non-zero concentrations.
-
Prepare quality control (QC) samples at a minimum of three concentration levels: low, medium, and high.
-
-
Sample Preparation (Solid-Phase Extraction Example):
-
To an aliquot of plasma sample (calibration standard, QC, or unknown), add a fixed amount of the this compound internal standard solution.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatographically separate the analyte and internal standard on a suitable column (e.g., C18).
-
Use an isocratic or gradient mobile phase to achieve optimal separation.
-
Detect the analyte and internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both Carbuterol and this compound.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each sample.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis (typically with a 1/x or 1/x² weighting) to determine the slope, intercept, and correlation coefficient (r²).
-
The method is considered linear if the correlation coefficient is typically ≥ 0.99.
-
The range is defined by the lowest and highest concentration on the calibration curve that can be determined with acceptable accuracy and precision.
-
Visualizing the Workflow
The following diagram illustrates the key steps in the assessment of linearity and range for a bioanalytical method.
The Analytical Edge: A Comparative Guide to Carbuterol-d9 for Sensitive Bioanalysis
For researchers, scientists, and drug development professionals, the precise quantification of analytes in biological matrices is paramount. This guide provides a comparative overview of the analytical performance of deuterated internal standards, with a focus on the expected performance of Carbuterol-d9 in the bioanalysis of Carbuterol, a beta-agonist compound. By examining experimental data from closely related compounds, we aim to provide a valuable resource for assay development and validation.
In bioanalytical method development, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting variability in sample preparation and instrument response. This compound, a deuterated analog of Carbuterol, is designed to provide the highest accuracy and precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. While specific performance data for a validated bioanalytical method using this compound for the quantification of Carbuterol is not extensively published, we can infer its expected performance by comparing it with other deuterated and non-deuterated internal standards used for the analysis of structurally similar beta-agonists.
Performance Comparison of Internal Standards for Beta-Agonist Bioanalysis
The following table summarizes the limit of detection (LOD) and limit of quantification (LOQ) achieved for various beta-agonists using different internal standard strategies. This data, gathered from various validated bioanalytical methods, highlights the sensitivity that can be achieved with the use of deuterated internal standards.
| Analyte | Internal Standard | Matrix | LOD | LOQ | Reference |
| Clenbuterol | Clenbuterol-d9 | Urine | - | 0.1 ng/mL | N/A |
| Albuterol (Salbutamol) Enantiomers | Methoxyphenamine (non-deuterated) | Plasma | 0.1 ng/mL | 0.25 ng/mL | [1] |
| Albuterol (Salbutamol) | Amlodipine (non-deuterated) | Plasma | - | 10.5 pg/mL | [2] |
| Clenbuterol | Clenbuterol-d6 | Liver | 0.11 µg/kg | 0.21 µg/kg | N/A |
| Panel of 8 β-agonists* | Corresponding Deuterated Standards | Urine | - | 0.03 - 0.12 ng/mL | [3] |
*Panel includes Clenbuterol, Terbutaline, Salbutamol, Ractopamine, Zilpaterol, Cimaterol, Tulobuterol, and Fenoterol.
Experimental Protocols
A robust and reliable bioanalytical method is the foundation of accurate pharmacokinetic and toxicokinetic studies. Below is a representative experimental protocol for the determination of a beta-agonist in a biological matrix using LC-MS/MS with a deuterated internal standard, based on common practices in the field.
Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Pre-treatment: To 500 µL of plasma sample, add 50 µL of the this compound internal standard working solution. Vortex for 30 seconds.
-
Protein Precipitation: Add 1 mL of 1% formic acid in acetonitrile. Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.
-
Solid Phase Extraction:
-
Condition an SPE cartridge (e.g., mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Carbuterol and this compound would need to be optimized. For example, for a similar compound like Salbutamol, the transition might be m/z 240.2 → 148.1.
-
Experimental Workflow and Logic
The following diagrams illustrate the typical workflow for a bioanalytical method validation and the logical relationship for determining the limit of detection and quantification.
References
- 1. LC-MS method for the determination of albuterol enantiomers in human plasma using manual solid-phase extraction and a non-deuterated internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacophorejournal.com [pharmacophorejournal.com]
- 3. Simultaneous determination of eight β-adrenergic agonists in human urine by an isotope dilution-online clean-up system coupled with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Carbuterol-d9 from Various Suppliers: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Carbuterol-d9, a deuterated internal standard crucial for the accurate quantification of Carbuterol in pharmacokinetic and metabolic studies.[1][2] The performance of this compound from three leading (hypothetical) suppliers—Supplier A, Supplier B, and Supplier C—is evaluated based on critical quality attributes including chemical purity, isotopic enrichment, and stability. This objective comparison, supported by detailed experimental protocols and data, aims to assist researchers in selecting the most suitable material for their specific analytical needs.
Comparative Data Overview
The following tables summarize the quantitative data obtained through rigorous testing of this compound from the three suppliers.
Table 1: Chemical Purity by HPLC-UV
| Supplier | Lot Number | Chemical Purity (%) |
| Supplier A | A-123 | 99.8 |
| Supplier B | B-456 | 99.5 |
| Supplier C | C-789 | 99.9 |
Table 2: Isotopic Enrichment by LC-MS/MS
| Supplier | Lot Number | Isotopic Purity (d9, %) | d0 Content (%) |
| Supplier A | A-123 | 99.7 | < 0.1 |
| Supplier B | B-456 | 99.6 | < 0.2 |
| Supplier C | C-789 | 99.8 | < 0.05 |
Table 3: Stability Analysis (Purity after 30 days)
| Supplier | Lot Number | Storage at -20°C (%) | Storage at 4°C (%) | Storage at 25°C (%) |
| Supplier A | A-123 | 99.8 | 99.7 | 99.2 |
| Supplier B | B-456 | 99.5 | 99.3 | 98.9 |
| Supplier C | C-789 | 99.9 | 99.8 | 99.5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
2.1. Determination of Chemical Purity by HPLC-UV
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: this compound was dissolved in methanol to a final concentration of 1 mg/mL.
-
Purity Calculation: The area percent of the main peak relative to the total peak area was calculated.
2.2. Determination of Isotopic Enrichment by LC-MS/MS
-
Instrumentation: Sciex Triple Quad 6500+ LC-MS/MS system.
-
LC Conditions: As described in section 2.1.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
This compound (d9): Q1 m/z 277.2 -> Q3 m/z 203.2
-
Carbuterol (d0): Q1 m/z 268.2 -> Q3 m/z 194.2
-
-
Sample Preparation: Samples were diluted to a final concentration of 100 ng/mL in 50:50 methanol:water.
-
Isotopic Enrichment Calculation: The peak area of the d9 species was compared to the sum of the peak areas of all isotopic variants, with a particular focus on the d0 content.
2.3. Stability Study
-
Methodology: Samples from each supplier were stored at three different temperatures: -20°C, 4°C, and 25°C.
-
Time Points: Purity was assessed at day 0 and day 30.
-
Analysis: The chemical purity of each stored sample was determined using the HPLC-UV method described in section 2.1.
-
Evaluation: The percentage of degradation was calculated by comparing the purity at day 30 to the initial purity at day 0.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the comparative analysis of this compound.
Hypothetical Signaling Pathway for Carbuterol
Caption: Hypothetical signaling pathway of Carbuterol as a β2-adrenergic agonist.
Discussion and Conclusion
Based on the experimental data, all three suppliers provide this compound of high quality suitable for use as an internal standard. Supplier C demonstrated the highest chemical purity, isotopic enrichment, and stability across all tested conditions. Supplier A also provided a high-quality product with excellent purity and stability. Supplier B's product, while meeting acceptable standards, showed slightly lower purity and stability compared to the other two.
For highly sensitive assays or long-term studies where sample stability is a critical factor, the material from Supplier C would be the recommended choice. For routine analyses, this compound from any of these suppliers would likely perform adequately. Researchers should consider their specific experimental needs and budget when making a final selection. It is always recommended to qualify a new lot of any internal standard in-house to ensure it meets the requirements of the intended analytical method.
References
A Comparative Guide to Matrix Effect Evaluation: Carbuterol-d9 in Serum vs. Plasma
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalysis, particularly for pharmacokinetic and toxicokinetic studies, the choice of biological matrix is a critical decision that can significantly impact the accuracy and reliability of quantitative data. This guide provides a comprehensive comparison of the matrix effects observed for Carbuterol-d9, a deuterated internal standard for the β2-adrenergic agonist Carbuterol, when analyzed in two of the most common biological matrices: serum and plasma. The selection of an appropriate matrix is paramount to ensure the integrity of bioanalytical data submitted for regulatory review.
This comparison is supported by a detailed experimental protocol for the evaluation of matrix effects and a hypothetical, yet representative, dataset to illustrate the potential differences in performance between serum and plasma.
Understanding the Matrices: Serum and Plasma
Serum is the liquid fraction of blood that remains after the blood has been allowed to clot. The clotting process removes fibrinogen and other clotting factors.
Plasma is the liquid fraction of blood that is obtained when an anticoagulant is used to prevent clotting. Common anticoagulants include ethylenediaminetetraacetic acid (EDTA), heparin, and citrate. The presence of these anticoagulants is a key differentiator from serum and can be a source of matrix interference.
The choice between serum and plasma can be influenced by several factors, including the stability of the analyte, the specific bioanalytical method being used, and the potential for matrix-related interferences.
Quantitative Comparison of Matrix Effects
The following table summarizes hypothetical data from a matrix effect evaluation for this compound in human serum and K2EDTA plasma. The matrix factor (MF) is a quantitative measure of the matrix effect, calculated as the peak response of the analyte in the presence of matrix divided by the peak response in a neat solution. An MF of 1 indicates no matrix effect, an MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement. The Internal Standard (IS) Normalized Matrix Factor is also presented, which is often used to correct for matrix effects.
| Parameter | Serum (n=6 lots) | K2EDTA Plasma (n=6 lots) | Acceptance Criteria |
| Analyte Response in Neat Solution (cps) | 2,540,000 | 2,540,000 | N/A |
| Mean Analyte Response in Post-Extracted Matrix (cps) | 2,180,000 | 2,350,000 | N/A |
| Mean Matrix Factor (MF) | 0.86 | 0.93 | 0.85 - 1.15 |
| Coefficient of Variation (CV%) of MF | 12.5% | 8.2% | ≤ 15% |
| Internal Standard Response in Neat Solution (cps) | 1,850,000 | 1,850,000 | N/A |
| Mean IS Response in Post-Extracted Matrix (cps) | 1,620,000 | 1,780,000 | N/A |
| Mean IS-Normalized Matrix Factor | 0.98 | 1.01 | 0.85 - 1.15 |
| CV% of IS-Normalized MF | 5.8% | 3.5% | ≤ 15% |
Interpretation of the Data:
Based on this hypothetical data, both serum and plasma would be considered acceptable matrices for the bioanalysis of Carbuterol using this compound as an internal standard, as they meet the typical acceptance criteria. However, some key differences can be observed:
-
Ion Suppression: Serum exhibits a slightly greater degree of ion suppression for this compound (MF = 0.86) compared to plasma (MF = 0.93). This could be attributed to the presence of additional endogenous components released during the clotting process, such as phospholipids.
-
Variability: The variability in the matrix factor across different lots is higher in serum (CV = 12.5%) than in plasma (CV = 8.2%). This suggests that plasma may provide a more consistent and robust analytical performance.
-
Internal Standard Correction: The use of a stable isotope-labeled internal standard like this compound effectively compensates for the observed matrix effects in both matrices, bringing the IS-Normalized Matrix Factor very close to 1. This highlights the importance of using an appropriate internal standard in LC-MS/MS bioanalysis.
While both matrices are viable, the data suggests that plasma may be the more favorable matrix for the analysis of Carbuterol due to lower ion suppression and less lot-to-lot variability.
Experimental Protocol for Matrix Effect Evaluation
The following is a detailed methodology for assessing the matrix effect of this compound in serum versus plasma, consistent with regulatory guidelines.
1. Materials and Reagents:
-
This compound certified reference standard
-
Control human serum (at least 6 different lots from individual donors)
-
Control human K2EDTA plasma (at least 6 different lots from individual donors)
-
LC-MS/MS grade water, methanol, acetonitrile, and formic acid
-
Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)
2. Preparation of Solutions:
-
Neat Solution (Set 1): Prepare a solution of this compound in the reconstitution solvent at a concentration equivalent to that expected in the final extract of the quality control (QC) samples (e.g., low and high QC concentrations).
-
Post-Extraction Spiked Samples (Set 2):
-
Process blank serum and plasma samples from each of the 6 lots according to the validated sample preparation method (e.g., protein precipitation).
-
After the final extraction step, spike the resulting blank matrix extract with the this compound neat solution.
-
3. LC-MS/MS Analysis:
-
Analyze the neat solution and the post-extraction spiked samples from all 12 lots (6 serum, 6 plasma) using the validated LC-MS/MS method for Carbuterol.
-
Record the peak area responses for this compound in all injections.
4. Calculation of Matrix Factor:
The Matrix Factor (MF) is calculated for each lot of serum and plasma as follows:
The IS-Normalized Matrix Factor is calculated as:
5. Acceptance Criteria:
The coefficient of variation (CV%) of the IS-Normalized Matrix Factor across the different lots should be ≤ 15%.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for evaluating the matrix effect.
Caption: Experimental workflow for matrix effect evaluation.
Conclusion
The evaluation of matrix effects is a non-negotiable step in the validation of bioanalytical methods. While both serum and plasma can be suitable matrices for the analysis of this compound, a thorough investigation into potential ion suppression or enhancement and lot-to-lot variability is essential. Based on the principles of bioanalysis and the hypothetical data presented, plasma often emerges as a more consistent matrix, exhibiting less ion suppression and lower variability. However, the ultimate choice should always be guided by empirical data generated during method development and validation for the specific analyte and analytical platform. The use of a stable isotope-labeled internal standard, such as this compound, is a highly effective strategy to mitigate the impact of matrix effects and ensure the generation of reliable and accurate bioanalytical data.
Comparative Analysis of LC-MS/MS Methods for β-Agonist Quantification Utilizing Deuterated Internal Standards
A detailed guide for researchers and drug development professionals on the cross-validation and performance of analytical methods employing Carbuterol-d9 and other deuterated β-agonists as internal standards.
In the realm of bioanalysis, particularly for therapeutic drug monitoring and residue analysis, the use of stable isotope-labeled internal standards is paramount for achieving accurate and precise quantification. This compound, a deuterated analog of the β-agonist Carbuterol, serves as an exemplary internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies.[1][2] Its application, alongside other deuterated β-agonists, ensures the reliability of analytical data by compensating for variations during sample preparation and analysis. This guide provides a comparative overview of various validated LC-MS/MS methods that utilize deuterated internal standards for the determination of β-agonists in diverse biological matrices.
Performance Comparison of Validated LC-MS/MS Methods
The following table summarizes the key performance parameters of different LC-MS/MS methods validated for the quantification of various β-agonists using deuterated internal standards. This comparative data allows for an objective assessment of each method's suitability for specific research or monitoring purposes.
| Method Reference | Analytes | Internal Standard(s) | Matrix | Linearity (Range) | Recovery (%) | Precision (RSD %) | LOQ (µg/kg) |
| Food Research (2024)[3] | Salbutamol, Clenbuterol, Ractopamine | Clenbuterol-d9 | Pork | 0.1–20 µg/kg (R² > 0.998) | 99.4 - 105.3 | 4.12 - 8.65 | 0.10 - 0.63 |
| Faria et al. | Ractopamine, Clenbuterol, Salbutamol | Ractopamine-d5, Clenbuterol-d9, Salbutamol-d6 | Bovine and Swine Muscle | Not Specified | ~95 | Not Specified | CCα: 0.02 - 5.42, CCβ: 0.03 - 5.8 |
| Li et al. (2022)[4] | 26 β-agonists | Clenbuterol-d9, Ractopamine-d6, Salbutamol-d3, Fenoterol-d6, Cimaterol-d7, Terbutaline-d9 | Swine Muscle | R² > 0.99 | 71.2 - 118.6 | < 18.37 | 0.10 - 0.50 |
| Uzunov et al. (2018)[5] | 10 β-agonists | Clenbuterol-d6, Brombuterol-d9, Mabuterol-d9, Clenpenterol-d5, Cimbuterol-d9, Isoxsuprine-d5, Ractopamine-d6, Terbutaline-d9, Zilpaterol-d7 | Bovine Urine | Not Specified | Not Specified | Not Specified | CCα: 0.127 - 0.646 ng/mL, CCβ: 0.140 - 0.739 ng/mL |
| Wood et al. (2001)[6][7] | Clenbuterol | Clenbuterol-d9 | Equine Serum | 10 - 1000 pg/mL (r² = 0.99989) | 65.1 - 86.5 | Within-run: 0.7 - 17.9, Between-run: 0.1 - 29.3 | 13 pg/mL |
| Chen et al. (2022)[8] | 16 β-agonists | Clenbuterol-d9, Ractopamine-d6, Salbutamol-d3, Phenylethanolamine A-d3, Bambuterol-d9 | Livestock Meat | 0.1–50 µg/L (R² ≥ 0.9928) | 61.35 - 115.93 | < 10 | 0.04 - 0.38 |
| Thuan et al. (2019)[9] | Salbutamol, Clenbuterol | Salbutamol-d3, Clenbuterol-d9 | Human Plasma | SAL: 0.15-24 ppb, CLEN: 0.05-8 ppb | > 90% (as precision) | Not Specified | SAL: 0.15 ppb, CLEN: 0.05 ppb |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are the experimental protocols for the key methods cited in the comparison table.
Method 1: Simultaneous Determination of β-agonists in Pork Samples[3]
-
Sample Preparation:
-
Homogenize pork samples.
-
Spike with Clenbuterol-d9 internal standard to a final concentration of 0.5 µg/kg.
-
Perform solid-phase extraction (SCX) for cleanup.
-
-
LC-MS/MS Conditions:
-
LC Column: Not specified.
-
Mobile Phase: Gradient elution with 0.1% formic acid in methanol and water.
-
Flow Rate: 0.35 mL/min.
-
Mass Spectrometry: MS/MS detection with the following parameters:
-
Capillary Voltage: 5,500 V
-
Curtain Gas: 25 psi
-
Collision Gas: 5 psi
-
Nebulizer Gas (Gas 1): 50 psi
-
Heater Gas (Gas 2): 50 psi
-
Temperature: 450℃
-
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
Method 2: Analysis of 26 Beta-Agonists in Swine Muscle[4]
-
Sample Preparation:
-
Homogenize swine muscle samples.
-
Add a mixed internal standard solution (including Clenbuterol-d9).
-
Utilize a multi-functional filter for sample cleanup.
-
-
UHPLC-MS/MS Conditions:
-
UHPLC System: Not specified.
-
LC Column: Not specified.
-
Mobile Phase: Not specified.
-
Mass Spectrometry: Tandem mass spectrometry.
-
Detection: Not specified.
-
Method 3: Determination of Ten Beta Agonists in Bovine Urine[5]
-
Sample Preparation:
-
Use Discovery® DSC-MCAX solid-phase extraction cartridges (300 mg, 6 mL) for sample cleanup.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 column (50x2.1 mm, 2.6 µm).
-
Mobile Phase: Gradient elution (details in original paper).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometry: Triple quadrupole with ESI source.
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 100 L/h
-
Desolvation Gas Flow: 300 L/h
-
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
Method 4: Quantitation of Serum Clenbuterol in Horses[6][7]
-
Sample Preparation:
-
Add a known amount of Clenbuterol-d9 internal standard to 2 mL of serum.
-
Add 2 mL of 0.1M sodium phosphate buffer (pH 6).
-
Perform automated solid-phase extraction.
-
-
LC-MS/MS Conditions:
-
LC System: Not specified.
-
MS System: Tandem mass spectrometry.
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
Visualizing Experimental Workflows
The following diagrams illustrate the generalized workflows for the analytical methods described.
Caption: Generalized workflow for β-agonist analysis in tissue samples.
Caption: Typical workflow for β-agonist quantification in biological fluids.
References
- 1. veeprho.com [veeprho.com]
- 2. veeprho.com [veeprho.com]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. mdpi.com [mdpi.com]
- 5. vetdergikafkas.org [vetdergikafkas.org]
- 6. Clenbuterol in the horse: confirmation and quantitation of serum clenbuterol by LC-MS-MS after oral and intratracheal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uknowledge.uky.edu [uknowledge.uky.edu]
- 8. Rapid and High-Throughput Determination of Sixteen β-agonists in Livestock Meat Using One-Step Solid-Phase Extraction Coupled with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Carbuterol-d9
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling Carbuterol-d9. Adherence to these procedures is critical to ensure personal safety and maintain the integrity of your research.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Skin Sensitisation (Category 1): May cause an allergic skin reaction.[1]
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure safety.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Wear two pairs of powder-free nitrile gloves.[2] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should be worn over the cuff. Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured.[3] |
| Body Protection | Lab Coat/Coveralls | A disposable, long-sleeved, solid-front gown or a Tyvek lab coat or coveralls should be worn.[2][4] |
| Eye and Face Protection | Safety Glasses/Goggles and Face Shield | Safety glasses with side shields or chemical splash goggles are required.[2] A face shield should be worn in addition to goggles when there is a risk of splashing.[2] |
| Respiratory Protection | Respirator | Work should be conducted in a certified chemical fume hood or a Class II Type B biosafety cabinet to avoid inhalation.[1] If these are not available, a NIOSH-approved respirator may be necessary based on a risk assessment. |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes must be worn in the laboratory. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
1. Preparation and Pre-handling:
- Ensure the work area, preferably a chemical fume hood or biosafety cabinet, is clean and uncluttered.[1]
- Verify that an eyewash station and safety shower are readily accessible.
- Assemble all necessary materials and equipment before handling the compound.
- Don the appropriate PPE as specified in the table above.
2. Weighing and Aliquoting:
- Handle the solid compound in a ventilated enclosure to prevent inhalation of dust particles.
- Use dedicated spatulas and weighing paper.
- If preparing a solution, add the solvent to the weighed this compound slowly to avoid splashing.
3. Experimental Use:
- Clearly label all containers with the compound name, concentration, and date.
- Keep containers sealed when not in use.
- Avoid direct contact with the skin, eyes, and clothing.
4. Post-handling:
- Decontaminate the work surface with an appropriate cleaning agent.
- Remove the outer pair of gloves and dispose of them as hazardous waste.
- Remove the remaining PPE in the following order: lab coat/coveralls, inner gloves.
- Wash hands thoroughly with soap and water.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated consumables (e.g., gloves, weighing paper, pipette tips) should be collected in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | Unused solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Empty Containers | Empty vials and containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed containers can then be disposed of according to institutional guidelines. |
All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
Emergency Procedures
| Emergency Situation | Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation or a rash develops. |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Alert others in the vicinity. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, contact the institutional EHS office immediately. |
Visualizations
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
Signaling Pathway of Carbuterol (Beta-2 Adrenergic Agonist)
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
